molecular formula C6H11NO2 B174356 tetrahydro-2H-pyran-3-carboxamide CAS No. 18729-21-0

tetrahydro-2H-pyran-3-carboxamide

Katalognummer: B174356
CAS-Nummer: 18729-21-0
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: KHDGSULFSVLOPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahydro-2H-pyran-3-carboxamide is a chemical compound featuring a tetrahydropyran ring linked to a carboxamide functional group. This structure serves as a vital intermediate in medicinal chemistry and organic synthesis. The tetrahydropyran scaffold is a common motif in drug discovery due to its stable ring structure and potential for hydrogen bonding . Research into analogous tetrahydropyran derivatives has demonstrated their significant value. For instance, tetrahydro-2H-pyran-3-carboxylic acid is identified as the core structure of the major degradant of the cholesterol-lowering drug ezetimibe, highlighting the relevance of this chemical framework in pharmaceutical impurity profiling and stability studies . Furthermore, structurally related tetrahydro-2H-pyran compounds have been designed and synthesized as potential anticancer agents, with some derivatives showing high efficacy and selectivity against specific breast cancer cell lines . The carboxamide functional group is a privileged structure in drug design, often contributing to crucial drug-target interactions. The exploration of novel tetrahydro-2H-pyran-3-amine compounds for the treatment of diabetes and its associated disorders further underscores the therapeutic potential of this chemical class . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

oxane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDGSULFSVLOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627711
Record name Oxane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18729-21-0
Record name Tetrahydro-2H-pyran-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18729-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxane-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"tetrahydro-2H-pyran-3-carboxamide" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Pathways, and Medicinal Utility [1]

Executive Summary

Tetrahydro-2H-pyran-3-carboxamide (CAS: 18729-21-0) represents a critical pharmacophore in modern fragment-based drug discovery (FBDD).[1] Unlike its 4-substituted isomer, which possesses a plane of symmetry, the 3-substituted variant introduces a stereogenic center at the C3 position, offering vectors for chirality-driven selectivity in protein-ligand interactions. This guide provides a rigorous analysis of its structural properties, a validated protocol for its synthesis from the corresponding carboxylic acid, and an evaluation of its conformational energetics.

Structural Identity and Nomenclature

The IUPAC designation This compound describes a saturated six-membered heterocycle containing one oxygen atom, substituted at the meta-position (relative to the oxygen) with a carboxamide group.[1]

Physicochemical Profile
PropertyDataNote
IUPAC Name This compoundPreferred IUPAC Name (PIN)
CAS Number 18729-21-0Racemic mixture
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
H-Bond Donors 2Amide -NH₂
H-Bond Acceptors 2Ring Oxygen, Amide Carbonyl
LogP (Calc) -0.6 to -0.3Highly polar, water-soluble
Stereochemical Definition

The molecule possesses a single chiral center at C3.[1] Consequently, it exists as a pair of enantiomers: (3R)-tetrahydro-2H-pyran-3-carboxamide and (3S)-tetrahydro-2H-pyran-3-carboxamide.[1] In medicinal chemistry, resolving these enantiomers is crucial as they project the amide hydrogen-bond network into distinct spatial quadrants.

Structure cluster_0 Stereochemical Divergence Racemic Racemic Mixture (CAS: 18729-21-0) R_Iso (3R)-Enantiomer Racemic->R_Iso Chiral Resolution S_Iso (3S)-Enantiomer Racemic->S_Iso

Figure 1: Stereochemical relationship of the enantiomers. The C3 position dictates the spatial orientation of the amide warhead.

Conformational Analysis

Understanding the 3D geometry of the tetrahydropyran (THP) ring is vital for predicting binding affinity.[1]

The Chair Conformation & Substituent Preference

The THP ring predominantly adopts a chair conformation, analogous to cyclohexane. However, the presence of the oxygen atom at position 1 alters the bond lengths (C-O is shorter than C-C), slightly distorting the chair.

For a substituent at C3, the equilibrium between equatorial and axial orientations is governed by 1,3-diaxial interactions and electrostatic forces.

  • Steric Dominance: The carboxamide group is relatively bulky.[1] In the axial position, it experiences steric repulsion from the axial hydrogens at C1 and C5. Therefore, the equatorial conformer is thermodynamically favored by approximately 1.2–1.6 kcal/mol.

  • Electronic Factors: Unlike the C2 position (where the anomeric effect prefers axial electronegative substituents), the C3 position is distal to the ring oxygen's lone pairs, making sterics the primary driver.

Conformation cluster_factors Governing Forces Eq Equatorial Conformer (Thermodynamically Favored) Ax Axial Conformer (Sterically Hindered) Eq->Ax Ring Flip (ΔG > 0) F1 1,3-Diaxial Repulsion Ax->F1 F2 Dipole Minimization

Figure 2: Conformational equilibrium.[1] The equatorial preference is driven by the avoidance of 1,3-diaxial steric clashes.

Synthetic Protocol: Acid-Amine Coupling

While synthesis from nitriles is possible, the most robust and "self-validating" method for research applications is the amidation of tetrahydro-2H-pyran-3-carboxylic acid (CAS: 873397-34-3).[1] This route avoids the use of harsh thionyl chloride, preserving the integrity of the ether linkage.

Mechanistic Rationale

We utilize 1,1'-Carbonyldiimidazole (CDI) as the activation agent.[1]

  • Why CDI? It generates an active acyl imidazole intermediate in situ, releasing only CO₂ and imidazole as byproducts.[1] This allows for a "one-pot" reaction without the need for acidic scavengers that might be required with acid chlorides.

  • Ammonia Source: Ammonium acetate or aqueous ammonia can be used, but ammonium carbonate is often preferred in solid-phase compatible workflows for its ease of handling.[1]

Step-by-Step Methodology

Reagents:

  • Substrate: Tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq)[1]

  • Activator: CDI (1.1 eq)[1]

  • Nucleophile: Ammonium Carbonate (3.0 eq) or 28% NH₄OH[1]

  • Solvent: Anhydrous DMF or THF[1]

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with tetrahydro-2H-pyran-3-carboxylic acid (10 mmol) and anhydrous THF (50 mL).

  • Addition: Add CDI (11 mmol) portion-wise at 0°C under nitrogen. Observation: Vigorous evolution of CO₂ gas confirms activation.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole.

  • Amidation: Cool the solution back to 0°C. Add ammonium carbonate (30 mmol) or dropwise addition of aqueous ammonia.

  • Completion: Stir at RT for 3–12 hours. Monitor by TLC (System: 10% MeOH in DCM). The acid spot (low R_f) should disappear, replaced by the amide (mid R_f).

  • Workup: Concentrate the THF. Dilute the residue with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH gradient).

Synthesis Acid Carboxylic Acid (Start) CDI CDI Activation Acid->CDI THF, 0°C Inter Acyl Imidazole (Intermediate) CDI->Inter -CO2, -Imidazole Ammonia NH3 Source Inter->Ammonia Product Tetrahydro-2H-pyran- 3-carboxamide Ammonia->Product Nucleophilic Acyl Sub.

Figure 3: One-pot synthesis workflow via CDI activation.[1] This route minimizes side reactions common with acid chlorides.

Medicinal Chemistry Applications

The this compound moiety is not merely a solvent or reagent; it is a high-value Fsp³-rich scaffold .[1]

Fragment-Based Drug Discovery (FBDD)

In the context of FBDD, this molecule serves as an ideal "starting fragment":

  • Solubility: The ether oxygen and amide group provide high aqueous solubility.[1]

  • Vectors: The amide nitrogen offers a vector for growing the molecule into hydrophobic pockets (e.g., via reductive amination or coupling).[1]

  • Metabolic Stability: The THP ring is generally more metabolically stable than its tetrahydrofuran (THF) counterparts due to lower ring strain and reduced susceptibility to oxidative ring opening.[1]

Known Pharmacological Relevance

Derivatives of this scaffold have been investigated in:

  • Kinase Inhibitors: The amide acts as a hinge-binder, accepting hydrogen bonds from the backbone NH of the kinase hinge region.

  • SGLT2 Inhibitors: The pyran ring mimics the glucose pyranose ring, serving as a bioisostere in sugar-mimetic drugs.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16767361, Tetrahydro-2H-pyran-3-carboxylic acid.[1] Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (General reference for conformational analysis of heterocycles and amide coupling mechanisms).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] (Context for CDI protocol selection).

Sources

The Strategic Utility of Tetrahydro-2H-pyran-3-carboxamide in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Saturated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional structures offer improved physicochemical properties, such as enhanced solubility and metabolic stability, while providing a diverse array of vectors for molecular recognition. Among these privileged motifs, the tetrahydropyran ring has emerged as a particularly valuable component of numerous marketed drugs and clinical candidates. This guide focuses on a versatile and increasingly important building block: tetrahydro-2H-pyran-3-carboxamide . We will explore its synthesis, key chemical transformations, and strategic applications, providing a comprehensive resource for researchers leveraging this scaffold in their synthetic endeavors. The tetrahydropyran nucleus is a fundamental component of many biologically significant molecules, contributing to a wide range of pharmacological activities including antimicrobial, antiviral, and antitumor effects.

Physicochemical Properties and Stereochemical Considerations

This compound is a chiral molecule, and as with most pharmaceutical applications, control over its stereochemistry is paramount. The biological activity of enantiomers can vary significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target effects.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
AppearanceWhite solidInferred from similar compounds
ChiralityExists as (R) and (S) enantiomersGeneral chemical principles

Note: Experimental values for properties like melting point and specific rotation will depend on the enantiomeric purity.

The pyran ring exists in a chair conformation, and the substituents at the 3-position can adopt either an axial or equatorial orientation. The conformational preference will be influenced by the steric and electronic nature of other substituents on the ring. Understanding and controlling these stereochemical features are critical for the successful application of this building block.

Synthesis of this compound: A Practical Approach

The most direct and common route to this compound is through the amidation of its corresponding carboxylic acid, tetrahydro-2H-pyran-3-carboxylic acid. This transformation can be achieved through several reliable methods.

Method 1: Acyl Chloride Formation Followed by Aminolysis

This robust, two-step one-pot procedure is a classic and highly effective method for amide bond formation.[1] The carboxylic acid is first activated by conversion to the more reactive acyl chloride, which is then subjected to nucleophilic attack by ammonia.

Workflow for Acyl Chloride Mediated Amidation:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Aminolysis Carboxylic Acid Carboxylic Acid Thionyl Chloride Thionyl Chloride Carboxylic Acid->Thionyl Chloride SOCl2, cat. DMF, DCM, 0 °C to RT Acyl Chloride Intermediate Acyl Chloride Intermediate Thionyl Chloride->Acyl Chloride Intermediate Ammonia Ammonia Acyl Chloride Intermediate->Ammonia aq. NH3, DCM, 0 °C Amide Product Amide Product Ammonia->Amide Product

Caption: General workflow for the synthesis of amides from carboxylic acids via an acyl chloride intermediate.

Detailed Experimental Protocol:

Synthesis of this compound

  • Step 1: Acyl Chloride Formation

    • To a solution of tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

    • Slowly add thionyl chloride (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

    • The resulting solution of tetrahydro-2H-pyran-3-carbonyl chloride is used directly in the next step without isolation.

  • Step 2: Aminolysis

    • Cool the solution of the acyl chloride back to 0 °C.

    • Slowly add aqueous ammonia (28-30%, 5.0 eq) to the reaction mixture, maintaining the temperature below 10 °C.

    • Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude this compound.

    • The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases and are easily removed.

  • Catalytic DMF is used to facilitate the formation of the Vilsmeier reagent in situ, which is the active species in the conversion of the carboxylic acid to the acyl chloride.

  • Low temperature during the addition of ammonia is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

  • Aqueous ammonia provides both the nucleophile and the base to neutralize the HCl generated during the reaction.[1]

Method 2: Peptide Coupling Reagents

For more sensitive substrates or when milder conditions are required, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) can be employed. This method avoids the formation of the harsh acyl chloride intermediate.

Workflow for EDC/HOBt Mediated Amidation:

G Carboxylic Acid Carboxylic Acid EDC_HOBt EDC, HOBt Carboxylic Acid->EDC_HOBt DMF, RT Activated Ester Activated Ester Intermediate EDC_HOBt->Activated Ester Ammonia Source Ammonia Source (e.g., NH4Cl, base) Activated Ester->Ammonia Source Amide Product Amide Product Ammonia Source->Amide Product

Caption: General workflow for amide synthesis using peptide coupling reagents.

Applications in Organic Synthesis and Drug Development

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carboxamide functionality can be further elaborated, or it can serve as a key pharmacophoric element for target binding.

Case Study: Synthesis of a Hypothetical Bioactive Molecule

To illustrate the utility of this compound, let's consider its application in the synthesis of a hypothetical kinase inhibitor. In this example, the carboxamide nitrogen can be used as a nucleophile in a substitution reaction, and the pyran ring provides a desirable three-dimensional scaffold.

Synthetic Scheme:

G THP-carboxamide Tetrahydro-2H-pyran- 3-carboxamide Coupling Buchwald-Hartwig Coupling THP-carboxamide->Coupling Heteroaryl-Cl 2-Chloro-pyrimidine Derivative Heteroaryl-Cl->Coupling Kinase Inhibitor Hypothetical Kinase Inhibitor Coupling->Kinase Inhibitor Pd catalyst, ligand, base, solvent, heat

Caption: Hypothetical application of this compound in the synthesis of a kinase inhibitor.

In this hypothetical synthesis, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, could be employed to couple the carboxamide nitrogen with a heteroaryl chloride. This reaction would lead to the formation of a more complex molecule with potential biological activity. The tetrahydropyran ring in the final product would contribute to its overall shape and physicochemical properties, potentially enhancing its binding affinity to the target kinase.

Stereoselective Synthesis and Chiral Resolution

As mentioned earlier, controlling the stereochemistry of this compound is crucial. This can be achieved through two main strategies:

  • Asymmetric Synthesis: Starting from achiral precursors, a chiral catalyst or auxiliary can be used to induce stereoselectivity during the formation of the tetrahydropyran ring. Various methods for the asymmetric synthesis of tetrahydropyrans have been reported, offering routes to enantiomerically enriched building blocks.

  • Chiral Resolution: A racemic mixture of this compound or its carboxylic acid precursor can be separated into its individual enantiomers. This can be accomplished through classical resolution with a chiral resolving agent or by using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC). For carboxylic acids, chiral stationary phases like Chiralcel® OD-H or Chiralpak® AD are often effective.[2]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its synthesis from the corresponding carboxylic acid is straightforward, and its functional handles allow for a wide range of chemical transformations. The inherent chirality of the molecule necessitates careful consideration of stereochemistry, which can be controlled through either asymmetric synthesis or chiral resolution. As the demand for novel drug candidates with improved physicochemical properties continues to grow, the strategic use of saturated heterocyclic scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • GSRS. (n.d.). TETRAHYDRO-2H-PYRAN-4-CARBOXAMIDE. Retrieved from [Link]

  • Ghoneim, A. A., & Ali, M. A. (2016). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 9, S966–S970.
  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]

Sources

A Comprehensive Technical Guide to Tetrahydro-2H-pyran-3-carboxamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) moiety is a privileged heterocyclic scaffold frequently incorporated into the architecture of biologically active molecules. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it a valuable building block in medicinal chemistry. Tetrahydro-2H-pyran-3-carboxamide, in particular, represents a versatile synthon and a key structural alert in the analysis of certain pharmaceutical compounds. This guide offers a comprehensive overview of its commercial availability, robust analytical characterization, and potential applications in drug discovery, with a focus on providing actionable insights for laboratory practice.

Commercial Sourcing and Availability

Acquiring high-quality starting materials is a critical first step in any research and development endeavor. This compound (CAS No. 18729-21-0) and its more frequently encountered analogue, (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)this compound (CAS No. 1296129-15-1 or 1050631-82-7), an impurity of the cholesterol-lowering drug Ezetimibe, are available from a range of commercial suppliers. The choice of supplier will often depend on the required purity, scale, and intended application (e.g., as a reference standard for impurity profiling or as a building block for synthesis).

Below is a comparative table of prominent commercial suppliers for these compounds. Researchers are advised to contact the suppliers directly for the most current product specifications, availability, and pricing.

SupplierCompound OfferedCAS NumberTypical PurityAvailable QuantitiesNotes
Santa Cruz Biotechnology, Inc. This compound18729-21-0≥98%Milligrams to gramsResearch grade chemical.[1]
Leap Chem Co., Ltd. This compound18729-21-0Not specifiedBulk and laboratoryFine chemicals supplier for R&D and production.
Simson Pharma Limited (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)this compound1050631-82-7High purityCustom synthesisOffered as a pharmaceutical impurity standard.
Veeprho Ezetimibe Cyclic Ether Impurity (Racemic and specific isomers)1050631-82-7, 1296129-15-1High purity with characterization dataMilligrams to gramsProvided with comprehensive analytical data (HPLC, MS, NMR).[2]
Clearsynth Ezetimibe tetrahydropyran analog1050631-82-7High purityMilligrams to gramsSupplied with a Certificate of Analysis.
Pharmaffiliates (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)this compound1296129-15-1Pharmaceutical standardMilligrams to gramsCategorized as an impurity, metabolite, and fine chemical.[3]
Chemicea Pharmaceuticals Pvt Ltd (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)this compoundNot AvailableNot specifiedCustom SynthesisOffers custom synthesis of specific isomers.[4]

Scientific Integrity & Logic: Synthesis and Analytical Validation

A cornerstone of robust scientific research is the unambiguous characterization of all chemical entities. This section provides an overview of the synthesis and detailed analytical protocols for the validation of this compound and its derivatives, ensuring the trustworthiness and reproducibility of experimental results.

Synthesis Overview

The synthesis of tetrahydropyran rings is a well-established area of organic chemistry, with numerous methods available for the stereocontrolled construction of this scaffold.[5] For the specific case of (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)this compound, it is typically formed as a degradation product of Ezetimibe under alkaline conditions.[2] The mechanism involves an intramolecular cyclization.

For novel synthesis of tetrahydropyran carboxamides, multicomponent reactions (MCRs) offer an efficient and environmentally friendly approach to generate a diverse range of derivatives in a single step.[2] These strategies are particularly valuable in a drug discovery setting for the rapid generation of compound libraries for screening.

Analytical Validation Protocols

Accurate and precise analytical methods are paramount for the quality control of raw materials and the characterization of newly synthesized compounds. The following are detailed protocols for the analysis of this compound derivatives.

HPLC is the gold standard for determining the purity of pharmaceutical compounds and for quantifying impurities.[6] A validated HPLC method for the analysis of the Ezetimibe-related tetrahydropyran carboxamide is described in the literature, primarily for impurity profiling in drug products.[7]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation. A representative mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient program should be optimized to resolve the main peak from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 230-250 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., the mobile phase or a mixture of water and organic solvent) to a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a standard solution to assess parameters like retention time repeatability, peak area precision, tailing factor, and theoretical plates.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Solvent prep1->prep2 prep3 Filter Sample prep2->prep3 hplc1 Inject Sample prep3->hplc1 Prepared Sample hplc2 Separation on C18 Column hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 data1 Integrate Peaks hplc3->data1 Chromatogram data2 Calculate Purity data1->data2

Caption: A generalized workflow for HPLC-based purity analysis.

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[4] For quantitative NMR (qNMR), precise experimental conditions and data processing are essential to ensure accuracy.[8][9]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality NMR tube.

    • For qNMR, accurately weigh and add a known amount of an internal standard with a certified purity. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Ensure proper shimming of the magnetic field to obtain sharp and symmetrical peaks.

    • Set the pulse angle to 90° for quantitative measurements.

    • Use a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure complete relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals of interest. For qNMR, compare the integral of a known proton signal of the analyte to the integral of a known proton signal of the internal standard to calculate the purity or concentration.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis prep1 Weigh Sample & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 nmr2 Optimize Parameters (Pulse, Delay) prep2->nmr2 Prepared Sample nmr1 Acquire FID data1 Fourier Transform nmr1->data1 Raw Data nmr2->nmr1 data2 Phasing & Baseline Correction data1->data2 data3 Integration data2->data3 data4 Purity/Concentration Calculation data3->data4

Caption: A standard workflow for quantitative NMR (qNMR) analysis.

Mass spectrometry is a powerful technique for confirming the molecular weight of a compound and for obtaining structural information through fragmentation patterns.[6] When coupled with HPLC (LC-MS), it becomes an invaluable tool for impurity identification.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatography: The HPLC conditions can be similar to those described for purity analysis. The mobile phase should be compatible with the ionization source of the mass spectrometer (e.g., using volatile buffers like ammonium formate or ammonium acetate).

  • Ionization: Electrospray ionization (ESI) is a common choice for this type of molecule, and can be run in either positive or negative ion mode.

  • Mass Analysis: Acquire full scan mass spectra to determine the molecular weight of the parent compound and any co-eluting impurities. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information.

  • Data Analysis: Extract the mass spectra for the peaks of interest from the total ion chromatogram. Compare the observed mass-to-charge ratio (m/z) with the theoretical value for the expected molecular formula.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis lc1 Inject Sample lc2 Separation lc1->lc2 ms1 Ionization (ESI) lc2->ms1 Eluent ms2 Mass Analysis ms1->ms2 data1 Extract Mass Spectra ms2->data1 Mass Data data2 Determine m/z data1->data2 data3 Confirm Molecular Weight data2->data3

Caption: A simplified workflow for LC-MS based molecular weight verification.

Applications in Research and Drug Development

While often studied in the context of being a pharmaceutical impurity, the tetrahydropyran carboxamide scaffold has broader implications for medicinal chemistry and drug discovery. The tetrahydropyran ring system is a common feature in many natural products with potent biological activities.[10]

The carboxamide functional group is also a key pharmacophoric element, capable of participating in multiple hydrogen bonding interactions with biological targets. The combination of the tetrahydropyran ring and the carboxamide group makes this scaffold an attractive starting point for the design of novel therapeutic agents.

Recent research has highlighted the diverse biological activities of tetrahydropyran derivatives, including their use as:

  • Antitumor agents: The tetrahydropyran scaffold has been incorporated into novel compounds with promising anticancer activity.[1]

  • HIV protease inhibitors: Tetrahydropyran and related heterocyclic derivatives have been explored as scaffolds in the design of new HIV protease inhibitors.[7]

  • CNS therapeutics: Tetrahydropyridine derivatives, which are structurally related to tetrahydropyrans, have shown potential as therapeutics for neurological disorders.[11]

For researchers in drug discovery, this compound can serve as a valuable starting material or fragment for the synthesis of new chemical entities. Its straightforward functionalization at the amide nitrogen and potential for stereochemical diversity at the pyran ring offer numerous avenues for chemical exploration and the development of structure-activity relationships (SAR).

Conclusion

This compound and its derivatives are important molecules in the field of pharmaceutical sciences. A thorough understanding of their commercial availability, robust analytical characterization, and potential applications is essential for researchers and drug development professionals. This guide has provided a comprehensive overview of these key aspects, offering practical protocols and insights to support scientific endeavors in this area. By adhering to rigorous analytical practices and exploring the synthetic versatility of this scaffold, the scientific community can continue to leverage the potential of tetrahydropyran-based molecules in the pursuit of new and improved therapeutics.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • CN112557558B - Method for detecting SCH59566 impurity content in ezetimibe simvastatin tablets. (n.d.). Google Patents.
  • (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)this compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • US9481674B1 - Dihydropyrrolopyridine inhibitors of ROR-gamma. (n.d.). Google Patents.
  • Ezetimibe Cyclic Ether Impurity (Racemic Mixture) | CAS 1050631-82-7. (n.d.). Veeprho. Retrieved from [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 9). RSC Publishing. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

  • SOP for HPLC Analysis and Documentation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). MDPI. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). NIH. Retrieved from [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Modular Approach to the Synthesis of Tetrahydro-2H-pyran-3-carboxamide Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetrahydropyran Scaffold in Modern Medicinal Chemistry

The tetrahydropyran (THP) ring is a privileged scaffold in contemporary drug discovery, frequently utilized as a bioisosteric replacement for cyclohexane and other carbocyclic fragments. Its inclusion is a strategic choice aimed at optimizing the physicochemical properties of drug candidates. The endocyclic oxygen atom in the THP moiety can act as a hydrogen bond acceptor, potentially introducing new, favorable interactions with biological targets. Furthermore, compared to its carbocyclic counterpart, the THP scaffold generally imparts lower lipophilicity, which can lead to significant improvements in a compound's ADME (absorption, distribution, metabolism, and excretion) profile, including enhanced aqueous solubility and reduced metabolic liability. These advantageous properties have led to the incorporation of THP motifs in a wide array of approved therapeutics and clinical candidates. This guide provides a detailed, modular synthetic strategy for the preparation of a library of novel tetrahydro-2H-pyran-3-carboxamide analogs, starting from readily available precursors and culminating in a robust amide coupling protocol for analog generation.

Strategic Overview of the Synthetic Approach

The synthesis of a diverse library of this compound analogs requires a flexible and reliable synthetic route. The strategy outlined herein is modular, allowing for variation at the final stage to generate a multitude of analogs from a common advanced intermediate. The overall workflow is divided into three primary stages:

  • Core Scaffold Synthesis: Construction of a substituted dihydropyran ring system via a Hetero-Diels-Alder reaction, which strategically places a functional handle for the future carboxamide group.

  • Intermediate Maturation: Conversion of the initial cycloadduct into the key saturated carboxylic acid intermediate, tetrahydro-2H-pyran-3-carboxylic acid, through a sequence of hydrolysis and hydrogenation.

  • Analog Derivatization: Amide coupling of the key intermediate with a diverse panel of primary and secondary amines to generate the final library of carboxamide analogs.

This approach is designed to be robust and adaptable, allowing researchers to efficiently explore the structure-activity relationships (SAR) of this important chemical class.

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Intermediate Maturation cluster_2 Stage 3: Analog Derivatization A α,β-Unsaturated Aldehyde + Enol Ether B Hetero-Diels-Alder Cycloaddition A->B [4+2] Cyclization C Dihydropyran Intermediate B->C D Ester Hydrolysis C->D E Catalytic Hydrogenation D->E F Tetrahydro-2H-pyran-3-carboxylic Acid (Key Intermediate) E->F H EDC/HOBt Amide Coupling F->H G Diverse Amine Library (R1R2NH) G->H I Final this compound Analogs H->I

Caption: Overall synthetic workflow for the preparation of this compound analogs.

Detailed Synthetic Protocols and Mechanistic Insights

Stage 1: Synthesis of Ethyl 3,4-dihydro-2H-pyran-3-carboxylate (Intermediate 1)

The cornerstone of this synthesis is the Hetero-Diels-Alder reaction, a powerful [4+2] cycloaddition for the formation of six-membered heterocycles.[1] In this protocol, we utilize acrolein as the dienophile and ethyl 2-(vinyloxy)acetate as the electron-rich diene. The reaction is facilitated by a Lewis acid catalyst, which activates the dienophile towards cycloaddition.

Protocol 3.1: Hetero-Diels-Alder Reaction

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 200 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: To the cooled DCM, add ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃, 0.5 mol%) as the Lewis acid catalyst.

  • Reagent Addition: Slowly add acrolein (1.0 eq) to the stirred solution. After 15 minutes, add ethyl 2-(vinyloxy)acetate (1.2 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford Ethyl 3,4-dihydro-2H-pyran-3-carboxylate as a colorless oil.

  • Causality and Expertise: The choice of a Lewis acid like Yb(OTf)₃ is critical as it coordinates to the carbonyl oxygen of acrolein, lowering the energy of its LUMO (Lowest Unoccupied Molecular Orbital).[1] This enhanced electrophilicity significantly accelerates the cycloaddition with the electron-rich enol ether. Performing the reaction at low temperatures (-78 °C) is essential to control the regioselectivity and prevent polymerization of the acrolein.

Stage 2: Preparation of Tetrahydro-2H-pyran-3-carboxylic Acid (Key Intermediate 2)

With the dihydropyran core established, the next steps involve converting the ester to a carboxylic acid and saturating the ring to yield the stable tetrahydropyran scaffold.

Protocol 3.2.1: Saponification of the Ester

  • Reaction Setup: In a round-bottom flask, dissolve the dihydropyran ester from Protocol 3.1 (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3,4-dihydro-2H-pyran-3-carboxylic acid, which can be used in the next step without further purification.

Protocol 3.2.2: Catalytic Hydrogenation

  • Reactor Setup: Dissolve the crude 3,4-dihydro-2H-pyran-3-carboxylic acid (1.0 eq) in methanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 5 mol% Pd) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi). Stir the reaction vigorously at room temperature.[2]

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Tetrahydro-2H-pyran-3-carboxylic Acid (Key Intermediate 2) as a solid or viscous oil. Verify the structure and purity by NMR and LC-MS.

  • Self-Validation: The successful removal of the double bond can be readily confirmed by ¹H NMR spectroscopy, where the characteristic signals of the vinylic protons will be absent, and new signals corresponding to the saturated ring protons will appear.

Stage 3: Synthesis of this compound Analogs

The final stage of the synthesis involves the coupling of the key carboxylic acid intermediate with a library of diverse amines. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt) is a widely adopted and reliable method for amide bond formation, minimizing side reactions and racemization.[3]

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[3]

Protocol 3.3: EDC/HOBt Amide Coupling

  • Reaction Setup: In a vial, dissolve Tetrahydro-2H-pyran-3-carboxylic Acid (Key Intermediate 2, 1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Coupling Agent Addition: Cool the vial to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC to yield the final This compound analog .

  • Trustworthiness of the Protocol: The inclusion of HOBt is crucial. It reacts with the highly reactive O-acylisourea intermediate to form an HOBt-ester. This new intermediate is more stable, less prone to racemization (if chiral centers are present), and less susceptible to intramolecular rearrangement to form an N-acylurea byproduct, thus ensuring a cleaner reaction and higher yield of the desired amide.[3] The aqueous workup is designed to remove the water-soluble urea byproduct of EDC, excess HOBt, and the DIPEA salt.[4]

Data Presentation: Representative Analog Library

The following table illustrates a representative set of analogs that can be synthesized using Protocol 3.3, showcasing the modularity of the approach.

Entry Amine (R¹R²NH) Product Structure Yield (%) Purity (LC-MS)
1Aniline(Structure Image)85>98%
2Benzylamine(Structure Image)91>99%
3Morpholine(Structure Image)88>99%
4(R)-1-Phenylethanamine(Structure Image)79>97%
54-Fluoroaniline(Structure Image)82>98%

Note: Yields and purities are representative and may vary depending on the specific amine and purification method.

Conclusion

This application note provides a comprehensive and logically structured guide for the synthesis of this compound analogs. By dissecting the synthesis into three distinct stages—core formation, intermediate maturation, and derivatization—researchers can efficiently produce a diverse library of compounds for biological screening. The detailed protocols, supported by mechanistic insights and justifications for experimental choices, ensure that the methodologies are both reproducible and adaptable. This robust synthetic platform enables the systematic exploration of the chemical space around the privileged tetrahydropyran scaffold, facilitating the discovery of novel drug candidates with optimized properties.

References

  • Hetero-Diels-Alder Reactions. Scribd.[Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal.[Link]

  • Hydrogenation of carboxylic acids to increase yield of aromatics.
  • Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity. PubMed.[Link]

  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Diels Alder Reaction. YouTube.[Link]

  • Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • The Diels-Alder Reaction. Master Organic Chemistry.[Link]

  • Hetero-Diels–Alder reactions of perfluoroalkyl thioamides with electron-rich 1,3-dienes: synthesis of new 2-aminosubstituted-3,6-dihydro-2H-thiopyrans and related compounds. Semantic Scholar.[Link]

  • Synthesis of dihydro-2H-pyran-3(4H)-one (1). ResearchGate.[Link]

  • Furfuryl alcohol. Wikipedia.[Link]

  • EDC Coupling Mechanism. YouTube.[Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PMC - NIH.[Link]

  • ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Diels-Alder Reaction. Organic Chemistry Portal.[Link]

  • Hydrogenation of carboxylic acids.
  • Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry.[Link]

  • EDC-HOBt Amide coupling workup help. Reddit.[Link]

  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... ResearchGate.[Link]

  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions.[Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]

Sources

Application Note: Tetrahydro-2H-pyran-3-carboxamide as a Pharmaceutical Impurity Standard

[1][2]

Abstract

This application note provides a comprehensive guide for the identification, quantification, and control of tetrahydro-2H-pyran-3-carboxamide (CAS 18729-21-0) and its structural analogs in pharmaceutical substances.[1] While often encountered as a degradation product of nitrile intermediates or a side-product in amide coupling reactions, this scaffold presents unique analytical challenges due to its high polarity and weak UV chromophore. This guide outlines a self-validating analytical protocol using LC-MS/CAD, details the impurity’s origin pathways, and provides a regulatory framework compliant with ICH Q3A/B guidelines.

Part 1: Chemical Profile & Regulatory Context

Chemical Identity & Properties

This compound is a saturated heterocyclic amide.[1] In drug development, it frequently appears as a "core impurity" where the pyran ring is a scaffold for more complex APIs (e.g., Ezetimibe analogs, SGLT2 inhibitors).

PropertyData
Chemical Name This compound
CAS Number 18729-21-0
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Stereochemistry One chiral center at C3.[1] Typically exists as a racemate in process streams unless chiral resolution is performed.
Solubility High water solubility; soluble in MeOH, ACN.
UV Absorbance Weak (λmax < 210 nm); lacks conjugated π-systems.[1]
Origin & Fate Mapping

Understanding the source of the impurity is critical for control.

  • Route A (Hydrolysis): Hydrolysis of tetrahydro-2H-pyran-3-carbonitrile intermediates under basic or acidic aqueous workups.[1]

  • Route B (Amidation): Incomplete coupling of tetrahydro-2H-pyran-3-carboxylic acid where the activated ester reacts with ammonia or residual amine sources.[1]

Regulatory Framework (ICH Q3A/B)

Under ICH Q3A(R2), this impurity is classified as an Organic Impurity (Degradation Product or Process-Related).[1]

  • Reporting Threshold: 0.05% (if max daily dose > 1g) or 0.1% (if < 1g).

  • Identification Threshold: 0.10% or 1.0 mg/day intake (whichever is lower).[1]

  • Qualification Threshold: 0.15% or 1.0 mg/day intake (whichever is lower).

Part 2: Analytical Strategy & Protocols

Expert Insight: The primary failure mode in detecting this impurity is reliance on standard UV detection (254 nm). Due to the lack of conjugation, this molecule is effectively invisible at standard wavelengths. The protocol below utilizes Charged Aerosol Detection (CAD) or LC-MS for robust quantification.

Visualization: Analytical Decision Tree

AnalyticalStrategyStartImpurity Characterization:This compoundCheckUVCheck Chromophore:Is it substituted with aromatics?Start->CheckUVUV_YesYes (e.g., Ezetimibe analog)Use Standard RP-HPLC-UVCheckUV->UV_YesConjugatedUV_NoNo (Simple Amide)UV < 210 nm is unreliableCheckUV->UV_NoNon-ConjugatedValidationValidation (ICH Q2)Specificity, LOQ, LinearityUV_Yes->ValidationSelectDetectorSelect DetectorUV_No->SelectDetectorMethod_AMethod A: LC-MS (SIM Mode)Target: [M+H]+ 130.16SelectDetector->Method_ATrace (<0.05%)Method_BMethod B: LC-CAD/ELSDUniversal ResponseSelectDetector->Method_BQuantification (>0.05%)Method_A->ValidationMethod_B->Validation

Caption: Decision tree for selecting the appropriate detection method based on the impurity's structural substitution.

Protocol A: LC-MS/CAD for Non-UV Active Impurity

This is the Gold Standard method for the simple this compound.[1]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (to match initial gradient).

Instrument Parameters:

  • Column: Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm (or equivalent high-retention C18 for polar compounds).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

  • Detection:

    • MS: ESI Positive, SIM mode (m/z 130.16 [M+H]⁺).

    • CAD: Nebulizer Temp 35°C, Power Function 1.0.

Gradient Table:

Time (min) %A %B Curve
0.0 98 2 Initial
1.0 98 2 Hold
6.0 50 50 Linear
7.0 5 95 Wash
9.0 5 95 Hold
9.1 98 2 Re-equilibrate

| 12.0 | 98 | 2 | End |

Validation Criteria (Self-Validating):

  • System Suitability: The peak must elute with a capacity factor (

    
    ) > 1.5 to ensure separation from the solvent front (void volume).
    
  • S/N Ratio: For LOQ determination, the signal-to-noise ratio must be > 10:1.[1]

  • Linearity:

    
     over the range of 0.05% to 0.5% of the API concentration.
    
Protocol B: Chiral Separation (If Enantiomeric Purity is Required)

Since the C3 position is chiral, the impurity may exist as the (R)- or (S)- enantiomer.[1]

  • Column: Chiralpak AD-3 or OD-3 (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane:Ethanol (90:[2]10) Isocratic.[1]

  • Detection: UV at 210 nm (if possible) or RI (Refractive Index).[1]

Part 3: Synthesis & Isolation of Reference Standard

If a commercial standard is unavailable, the impurity can be synthesized for qualification purposes.

Reaction: Tetrahydro-2H-pyran-3-carboxylic acid + SOCl₂ → Acid Chloride Acid Chloride + NH₃ (aq) → this compound[1]

Step-by-Step Synthesis Protocol:

  • Activation: Dissolve 1.0 g of tetrahydro-2H-pyran-3-carboxylic acid in 10 mL DCM. Add 1.5 eq oxalyl chloride and a drop of DMF. Stir for 1 hour at RT.

  • Amidation: Evaporate solvent to obtain crude acid chloride. Re-dissolve in DCM and add dropwise to a stirred solution of 28% aqueous ammonia at 0°C.

  • Workup: Extract with DCM (3x). The product is highly water-soluble, so "salting out" the aqueous layer with NaCl is required before extraction.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (10% MeOH in DCM).

  • Characterization: Confirm structure via ¹H-NMR (DMSO-d₆) and MS.

Part 4: Case Study - The Ezetimibe Analog

While the guide focuses on the simple amide, researchers often encounter the substituted analog in late-stage APIs like Ezetimibe.

  • Compound: (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)this compound (CAS 1296129-15-1).[1][3]

  • Relevance: This is a known degradation product ("Impurity 56") in Ezetimibe formulations.

  • Analytical Difference: Unlike the simple amide, this analog has strong UV absorbance at 254 nm due to the fluorophenyl rings.

  • Protocol Adjustment: For this specific analog, standard RP-HPLC with UV detection is sufficient.[1] The LC-MS method (Method A) described above remains valid but is not strictly necessary for detection.

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak Detected UV wavelength too high (>220 nm).[1]Switch to CAD, ELSD, or MS detection.
Peak Elutes in Void Column retention insufficient for polar amide.Use a high-retention column (e.g., Waters T3, Phenomenex Luna Omega Polar).[1] Reduce organic start to 1-2%.
Split Peak Diastereomer separation or rotamers.If the molecule has multiple chiral centers (like the Ezetimibe analog), this indicates separation of isomers. Check chiral purity.
Low Sensitivity (MS) Ion suppression from mobile phase.Ensure mobile phase additives are volatile (Formic acid/Ammonium formate).[1] Avoid Phosphate buffers.

References

  • PubChem. (2025).[1] (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide (Ezetimibe Impurity).[1] National Library of Medicine. [Link][1]

  • ICH Guidelines. (2006).[1][4] ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[4][5] [Link]

  • BuyersGuideChem. (2024).[1] this compound Properties and Suppliers. [Link][1][6][7]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Tetrahydropyrans. [Link]

Technical Guide: Tetrahydro-2H-pyran-3-carboxamide as a Potential Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on tetrahydro-2H-pyran-3-carboxamide, a heterocyclic compound with potential, yet largely unexplored, applications in materials science. While primarily recognized as a degradation product of the cholesterol-lowering drug Ezetimibe, its inherent chemical functionalities suggest its prospective use as a monomer or scaffold in the synthesis of novel functional materials.[1][2][3][4] This guide provides a comprehensive overview of its physicochemical properties, potential applications, and hypothetical protocols for its integration into material synthesis workflows.

Compound Profile: this compound

This compound possesses a saturated six-membered oxygen-containing ring (a tetrahydropyran ring) with a carboxamide substituent at the 3-position. The specific stereoisomer most frequently discussed in the literature is (2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)this compound, a known impurity of Ezetimibe.[5][6]

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₂₁F₂NO₃[7]
Molar Mass409.4 g/mol [5]
AppearanceSolid[8]
StereochemistryThe central tetrahydropyran ring adopts a chair conformation.[9]
Key Functional GroupsCarboxamide, Hydroxyl, Phenyl, Fluoro[5]

The presence of a reactive carboxamide group and a hydroxyl group, along with the stereochemically defined tetrahydropyran ring, makes this molecule an interesting candidate for polymerization and functionalization.[9]

Potential Applications in Materials Science

While direct applications of this compound in materials science are not yet established, the broader class of pyran derivatives has found utility in various fields, suggesting potential avenues for exploration.[10][11][12]

  • Polymer Synthesis: The carboxamide and hydroxyl functionalities could be leveraged for step-growth polymerization to form polyesters or polyamides. The rigid tetrahydropyran core could impart unique thermal and mechanical properties to the resulting polymers.

  • Functional Coatings and Films: The molecule's polarity and potential for hydrogen bonding could be exploited in the development of functional coatings with specific adhesion or barrier properties.

  • Biomaterials and Drug Delivery: Given its origin as a metabolite of a pharmaceutical compound, derivatives of this compound could be explored for creating biocompatible materials. A patent for dihydropyrrolopyridine inhibitors of ROR-gamma suggests that tetrahydropyran moieties can be dispersed in a polymer matrix or gel for controlled release.[13]

Hypothetical Protocols for Material Synthesis

The following protocols are proposed as starting points for researchers interested in exploring the use of this compound in materials science. These are foundational procedures that will require optimization based on experimental outcomes.

Protocol 1: Synthesis of a Polyester via Melt Polycondensation

This protocol outlines a hypothetical procedure for the synthesis of a polyester using this compound as a diol monomer (leveraging its hydroxyl group and assuming a second hydroxyl group could be introduced or that it is copolymerized with another diol).

Workflow for Polyester Synthesis

Polyester_Synthesis cluster_reactants Reactant Preparation cluster_reaction Melt Polycondensation cluster_purification Polymer Purification Monomer This compound Mixing Combine Reactants in Reactor Monomer->Mixing Diacid Diacid Monomer (e.g., Adipic Acid) Diacid->Mixing Catalyst Catalyst (e.g., Tin(II) octoate) Catalyst->Mixing Heating_N2 Heat under N₂ Atmosphere (180-220 °C) Mixing->Heating_N2 Vacuum Apply Vacuum to Remove Byproducts Heating_N2->Vacuum Dissolution Dissolve in Suitable Solvent (e.g., DMF) Vacuum->Dissolution Precipitation Precipitate in Non-Solvent (e.g., Methanol) Dissolution->Precipitation Drying Dry under Vacuum Precipitation->Drying Carboxamide_Functionalization cluster_reaction Reaction Setup cluster_procedure Reaction Procedure cluster_workup Work-up and Purification Start_Material This compound Dissolve Dissolve Starting Material and Base Start_Material->Dissolve Solvent Anhydrous Solvent (e.g., THF) Solvent->Dissolve Reagent Functionalizing Reagent (e.g., Acryloyl Chloride) Add_Reagent Add Reagent Dropwise Reagent->Add_Reagent Base Base (e.g., Triethylamine) Base->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench Reaction Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Purify Dry and Purify (e.g., Column Chromatography) Extract->Dry_Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Tetrahydro-2H-pyran-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THP-3-AMIDE-PURIFICATION Status: Open Priority: High (Blocker) Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

You are attempting to purify tetrahydro-2H-pyran-3-carboxamide , a low-molecular-weight (MW ~129 Da), highly polar (LogP ~ -0.6), and non-UV-active molecule.[1][2]

This compound presents the "Perfect Storm" of purification challenges:

  • The Ghost Effect: It lacks a chromophore (no aromatic rings), making it invisible to standard UV detection at 254 nm.[1][2]

  • The Void Issue: Its high polarity causes it to elute in the void volume (dead time) of standard C18 columns.

  • The Aqueous Trap: It partitions strongly into water, making liquid-liquid extraction (LLE) difficult.[1][2]

This guide provides a modular troubleshooting approach to resolve these specific issues.

Module 1: Detection ("I can't see my compound")

User Issue: "I injected my sample, but the chromatogram is flat at 254 nm. At 210 nm, the baseline is too noisy to distinguish peaks."

Root Cause: The molecule lacks conjugated


-systems.[1][2] The amide carbonyl absorbs weakly at 210–220 nm, but this region is susceptible to interference from mobile phase impurities (e.g., acetate, formate, trace organic modifiers).
Protocol A: Advanced Detection Strategies

If you have access to advanced detectors, switch immediately. If not, optimize UV.[1][2]

Detector TypeSuitabilityNotes
CAD / ELSD Ideal Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) are "universal" detectors.[1][2][3] They detect mass, not light absorbance.[1][2]
MS (ESI+) Excellent Monitor m/z ~130 [M+H]⁺ and 152 [M+Na]⁺ .[1][2] The amide nitrogen protonates easily.
RI (Refractive Index) ModerateOnly works with isocratic methods.[1][2] Drifts severely with gradients.[1][2]
Low-UV (205-210 nm) DifficultRequires "HPLC Grade Far UV" acetonitrile and phosphate buffers (transparent) rather than acetate/formate (absorb <210 nm).[1][2]

Actionable Step: If you must use UV, switch your buffer to 10 mM Potassium Phosphate (pH 7.0) or 0.1% Phosphoric Acid .[1][2] Do not use Formic Acid or Acetic Acid, as they have high UV cutoffs that mask your peak at 210 nm.[1][2]

Module 2: Chromatography ("It elutes in the void volume")

User Issue: "I'm using a standard C18 column. The compound comes out immediately with the solvent front."

Root Cause: The "Like Dissolves Like" principle. Your compound is too polar (hydrophilic) to interact with the hydrophobic C18 chains.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the gold standard for polar amides. It uses a polar stationary phase (Silica, Amide, Diol) and a high-organic mobile phase.[1][2] Water becomes the "strong" eluting solvent.[2][4][5]

Recommended Column: Amide-Bonded Silica (e.g., TSKgel Amide-80, XBridge Amide, or similar).[1][2]

  • Why? The amide functionality on the column interacts via hydrogen bonding with your analyte's amide group, providing superior retention compared to bare silica.

HILIC Gradient Protocol:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0 min: 95% B (High organic forces retention)[1]

    • 10 min: 50% B (Increasing water elutes the polar compound)

Alternative: C18-Aq (Polar-Embedded C18)

If you lack HILIC columns, use a C18-Aq or Polar-Embedded column.[1][2] These are compatible with 100% aqueous conditions and prevent "phase collapse" (dewetting), allowing you to start at 0% organic to maximize retention.[1]

Module 3: Isolation ("I can't get it out of the water")

User Issue: "I purified it, but now it's stuck in the aqueous mobile phase. Extraction with ethyl acetate yields nothing."

Root Cause: The partition coefficient (LogP < 0) favors the aqueous layer. Standard organic solvents (EtOAc, DCM) are too non-polar to pull the amide out of water efficiently.

Protocol B: "Salting Out" Extraction
  • Saturate the Aqueous Phase: Add solid NaCl to your aqueous fraction until no more dissolves.[2] This increases the ionic strength, forcing the organic amide out (the "Salting Out" effect).

  • Solvent Selection: Use n-Butanol or a mixture of Chloroform:Isopropanol (3:1) .[1][2]

    • Why? n-Butanol is polar enough to solubilize the amide but immiscible with saturated brine.[1][2]

  • Procedure: Extract 3x. Combine organic layers.

  • Drying: Dry over Na₂SO₄, filter, and rotary evaporate. Note: n-Butanol has a high boiling point (117°C); you will need a good vacuum pump and water bath at 50-60°C.[1][2]

Protocol C: Lyophilization (Freeze-Drying)

If extraction fails or forms an emulsion:

  • Flash freeze the aqueous fraction (ensure organic modifiers like ACN are removed via rotovap first).[1][2]

  • Lyophilize overnight.

  • Trituration: The resulting solid will contain buffer salts.[1][2] Add dry DCM or Acetone to the solid. The amide will dissolve; the salts will not. Filter and evaporate the filtrate.

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying polar, non-UV active amides.

PurificationStrategy Start Start: Crude Mixture (THP-3-Carboxamide) CheckUV Check Detection Method Start->CheckUV HasCAD Universal Detector? (CAD/ELSD/MS) CheckUV->HasCAD UseUV UV Only? CheckUV->UseUV CheckLogP Check Polarity (LogP < 0) HasCAD->CheckLogP OptUV Optimize UV: Use 210 nm Phosphate Buffer (No Formic) UseUV->OptUV OptUV->CheckLogP StdC18 Standard C18? CheckLogP->StdC18 Avoid SelectCol Select Column Mode CheckLogP->SelectCol Recommended Void Result: Elutes in Void (Failure) StdC18->Void HILIC HILIC Mode (Amide/Silica Col) MP: 95% ACN -> 50% ACN SelectCol->HILIC C18Aq C18-Aq Mode (Polar Embedded) MP: 100% Water Start SelectCol->C18Aq Isolation Isolation Strategy HILIC->Isolation C18Aq->Isolation SaltOut Salting Out Extraction (NaCl + n-Butanol) Isolation->SaltOut Lyophil Lyophilization (+ Trituration to remove salts) Isolation->Lyophil

Figure 1: Decision Matrix for purification of polar, non-UV active amides. Blue nodes indicate decision points; Green indicates optimal paths; Red indicates failure modes.[2]

FAQ: Frequently Asked Questions

Q1: Can I use Silica Flash Chromatography? A: Yes, but standard Hexane/EtOAc will likely fail (compound sticks to baseline).[1][2] Use DCM:Methanol (9:1 to 4:1) .[1][2] If the peak streaks, add 1% Triethylamine or Ammonium Hydroxide to the mobile phase to sharpen the amide peak.

Q2: The compound is an oil after drying. How do I get a solid? A: Polar amides often trap solvent via hydrogen bonding.[1][2]

  • Dissolve the oil in a minimum amount of DCM.[2]

  • Add a non-polar anti-solvent (e.g., Pentane or Diethyl Ether) dropwise until cloudy.[1][2]

  • Scratch the glass with a spatula or sonicate to induce crystallization.[1][2]

  • If it remains an oil, high-vacuum drying (>24 hours) with mild heat (40°C) is required.[1][2]

Q3: Is SFC (Supercritical Fluid Chromatography) an option? A: Absolutely.[1][2] SFC is excellent for polar compounds.[1][2] Use a 2-Ethylpyridine (2-EP) or Diol column with a gradient of CO₂ and Methanol (with 0.1% Ammonium Hydroxide).[1][2] The methanol co-solvent allows the polar amide to elute, and solvent removal is much faster than with aqueous HPLC.

References
  • PubChem. (2025).[1][2] Tetrahydro-2H-pyran-3-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] [Link][1]

  • Waters Corporation. (2023).[1][2] Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS.[Link]

  • Biotage. (2023).[1][2] Very polar compound purification using aqueous normal-phase flash column chromatography.[1][2][6][7][Link]

Sources

Technical Guide: Troubleshooting Side Reactions in Pyran Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in synthesizing pyran carboxamides, focusing on the distinct reactivity profiles of saturated (tetrahydropyran) versus unsaturated (pyranone) scaffolds.

Audience: Medicinal Chemists, Process Chemists Scope: Mechanism-based troubleshooting for Tetrahydropyran (THP) and Pyranone carboxamide synthesis.[1]

Introduction: The Scaffold Dichotomy

In drug discovery, "pyran carboxamide" refers to two distinct chemical environments with opposing stability profiles. You must identify which regime your substrate occupies, as the side reactions are fundamentally different.

Scaffold TypeExample TargetPrimary Stability RiskKey Side Reaction
Saturated (THP) Tetrahydropyran-4-carboxamideHigh (Stable Ring)Activation Failure (N-acylurea formation, Hydrolysis)
Unsaturated (Pyranone) 2-Oxo-2H-pyran-3-carboxamideLow (Electrophilic Ring)Nucleophilic Ring Opening (Transformation to Pyridones)

Module A: The "Ring-Opening" Ambush (Pyranone Scaffolds)

Context: You are attempting to couple a primary amine to a 2-oxo-2H-pyran-3-carboxylic acid (or 4-oxo analog). Symptom: LCMS shows a product with the correct mass (or M-H₂O), but NMR reveals a loss of the pyranone characteristic signals. The product is likely a 2-pyridone , not a pyran amide.[1]

The Mechanism of Failure (ANRORC-like Pathway)

Unlike standard carboxylic acids, the pyranone ring is an electrophilic trap .[1] The C-6 position is susceptible to Michael-like addition by the amine nucleophile. If the carboxylate activation is slow, the amine will attack the ring instead.

Figure 1: Competitive Ring Transformation vs. Amidation

PyranoneSideReaction Start 2-Oxo-2H-pyran-3-COOH + Amine (R-NH2) Activation Carboxylate Activation (Fast) Start->Activation Ideal Path RingAttack Nucleophilic Attack at C-6 (Competitive Side Rxn) Start->RingAttack Excess Amine / Slow Activation AmideProduct Target: Pyran Carboxamide Activation->AmideProduct + R-NH2 RingOpen Acyclic Intermediate (Ring Opening) RingAttack->RingOpen Recyclization Recyclization (-H2O) RingOpen->Recyclization Pyridone Side Product: 2-Pyridone Derivative Recyclization->Pyridone

Caption: The "Ambush" mechanism where amine nucleophiles attack the pyranone ring (C-6) leading to ring transformation (pyridone formation) rather than the desired amide coupling.

Troubleshooting Protocol

Objective: Maximize the rate of amidation (


) relative to ring attack (

).
VariableRecommendationRationale
Coupling Agent Use Mixed Anhydrides (IBCF) or HATU Acid chlorides are often too harsh (HCl generation promotes degradation).[1] Slow activation (EDC) allows time for ring attack. Fast activation (HATU/IBCF) consumes the amine at the carboxylate first.
Base Choice N-Methylmorpholine (NMM) or DIPEA Avoid nucleophilic bases (DMAP, Pyridine) which can themselves attack the ring.[1]
Stoichiometry 1.0 equiv Amine Never use excess amine. Add amine slowly to the pre-activated acid.
Temperature 0°C to -10°C Ring opening has a higher activation energy; low temp favors the kinetic amidation product.

Self-Validating Check:

  • NMR Diagnostic: Check the coupling constant of the ring protons.

    • Pyranone (Target): Distinct doublets (

      
       Hz for H-5/H-6).
      
    • Pyridone (Side Product):[1] Broad NH signal, shifted aromatic protons, and often fluorescence under UV.[1]

Module B: Activation Efficiency (Tetrahydropyran Scaffolds)

Context: Synthesis of tetrahydropyran-4-carboxamides. Symptom: Low yield, formation of insoluble urea byproducts, or "M+18" peaks (hydrolysis).[1]

The N-Acylurea Dead End

The THP ring is sterically bulky (chair conformation). When using carbodiimides (EDC/DCC), the intermediate O-acylisourea may fail to react with the amine if the amine is hindered or the THP ring provides steric shielding. Instead, it rearranges to the stable, unreactive N-acylurea.

Figure 2: The Carbodiimide Rearrangement Trap

THPCoupling Acid THP-4-COOH O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl + EDC Target Target Amide O_Acyl->Target Fast (with HOAt/HOBt) DeadEnd N-Acylurea (Stable Side Product) O_Acyl->DeadEnd Slow (No Additive) Path_Amide Amine Attack Path_Rearrange Intramolecular Rearrangement

Caption: Without additives (HOBt/HOAt), the O-acylisourea intermediate rearranges to the unreactive N-acylurea side product, especially with sterically hindered THP acids.

Troubleshooting Protocol

Q: My product is contaminated with a urea byproduct that won't separate.

  • Cause: You likely formed the N-acylurea (covalent attachment of EDC to your substrate) or the reaction stalled.

  • Solution: Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.

    • Why? T3P does not form N-acylurea byproducts. It is water-soluble during workup, leaving a clean organic phase.[1]

Q: I see a +18 mass peak (Acid starting material) after workup.

  • Cause: Hydrolysis of the active ester.[2] The THP oxygen can coordinate with water, making the active ester prone to hydrolysis if the solvent isn't strictly anhydrous.

  • Solution: Use Dichloromethane (DCM) rather than DMF (which is hard to dry completely).[1] Add molecular sieves to the reaction vessel.

Module C: Precursor Instability (Decarboxylation)[1]

Context: You are synthesizing the Tetrahydropyran-4-carboxylic acid starting material from a diester (e.g., via malonate alkylation). Issue: Loss of the carboxyl group during saponification/acidification.

  • Mechanism: 1,1-dicarboxylic acids (malonic acids) on a THP ring are prone to rapid decarboxylation upon heating in acid.[1]

  • Protocol:

    • Perform saponification (NaOH/MeOH).

    • Do not heat during the acidification step.

    • Acidify to pH 3 at 0°C .

    • Extract immediately. Prolonged exposure to low pH at room temp triggers decarboxylation to the simple tetrahydropyran (loss of CO₂).

References

  • Regioselective Synthesis of Pyran Carboxamides

    • Title: Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.[1]

    • Source: Beilstein Journal of Organic Chemistry (2016).
    • URL:[Link][1]

  • Pyranone Ring Transformations (The "Ambush" Mechanism)

    • Title: Reaction of pyrones with amines: A Michael addition–ring-opening pathway.[3]

    • Source: ResearchGate / Journal of Molecular Structure (2024).
    • URL:[Link]

  • Amide Coupling Side Reactions (N-Acylurea)

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source: Chemical Society Reviews (2009).
    • URL:[Link]

  • Tetrahydropyran Synthesis & Decarboxylation

    • Title: Preparation of tetrahydropyran-4-carboxylic acid and its esters (Patent US5580994A).[1][4]

    • Source: Google P
    • URL

Sources

Technical Support Center: Recrystallization of Tetrahydro-2H-pyran-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the purification of tetrahydro-2H-pyran-3-carboxamide . It is designed to move beyond basic textbook instructions, addressing the specific physicochemical challenges posed by the tetrahydropyran (THP) ring's ether linkage and the primary amide's hydrogen-bonding network.

Case ID: THP-3-AMIDE-PURIFICATION Classification: Organic Synthesis / Purification Protocols Support Level: Senior Application Scientist

Technical Overview & Compound Profiling

Before initiating recrystallization, you must understand the "personality" of your molecule. This compound presents a unique purification challenge due to its amphiphilic nature:

  • The Head (Amide Group): Highly polar, capable of strong intermolecular hydrogen bonding (donor and acceptor). This drives high melting points and poor solubility in non-polar solvents.

  • The Body (THP Ring): A cyclic ether with moderate lipophilicity and Lewis basicity (oxygen lone pairs).

The Challenge: This compound has a high tendency to "oil out" (phase separate as a liquid) rather than crystallize, especially if the solvent system is too polar or cools too rapidly. The ether oxygen can also coordinate with metal cations, carrying inorganic salts into the organic phase.

Solvent System Selection (The "Goldilocks" Zone)

We do not use random solvents. We select based on Dielectric Constant (


)  and Hansen Solubility Parameters .
Solvent SystemRoleSuitability RatingTechnical Notes
Ethyl Acetate (EtOAc) Primary Solvent⭐⭐⭐⭐⭐ (Excellent)Best balance. Dissolves the THP ring well; moderate solubility for the amide at reflux.
Ethanol (EtOH) Co-Solvent⭐⭐⭐⭐ (Good)High solubility power. Use only if EtOAc fails to dissolve the solid at reflux. Risk of oiling out if used alone.
n-Heptane Anti-Solvent⭐⭐⭐⭐⭐ (Excellent)Preferred over hexanes due to higher boiling point (98°C), allowing for a wider temperature gradient during cooling.
Acetonitrile (MeCN) Alternative⭐⭐⭐ (Fair)Good for removing polar impurities, but high solubility often leads to low recovery yields.
Water Impurity⚠️ AVOID The amide is hygroscopic. Moisture promotes oiling out and hydrolysis to the carboxylic acid.

Standard Operating Procedure (SOP): The Dual-Solvent Method

Objective: Obtain >98% purity crystals suitable for X-ray diffraction or biological assays.

Phase A: Dissolution & Hot Filtration
  • Charge the Flask: Place crude This compound in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Primary Solvation: Add Ethyl Acetate (approx. 5 mL per gram of solid).

  • Reflux: Heat the mixture to a gentle reflux (approx. 77°C).

    • Checkpoint: If the solid does not dissolve after 10 minutes of reflux, add Ethanol dropwise through the condenser until clarity is achieved. Do not overdose.

  • Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (e.g., ammonium chloride from synthesis).

    • Why? Nucleation sites from dust/salts cause premature, uncontrolled precipitation.

Phase B: Controlled Crystallization
  • Re-equilibration: Return the filtrate to the heat source and bring back to a boil.

  • The Cloud Point: Add n-Heptane dropwise to the boiling solution until a persistent faint turbidity (cloudiness) is observed.

  • Clarification: Add one final drop of the polar solvent (EtOAc/EtOH) to just clear the turbidity.

  • Adiabatic Cooling: Remove from heat. Place the flask on a cork ring or wood block. Cover with an inverted beaker to prevent air drafts.

    • Mechanism:[1][2][3][4][5] Slow cooling promotes the growth of the thermodynamically stable crystal polymorph over the kinetic amorphous oil.

Phase C: Isolation
  • Harvest: Once at room temperature, cool at 4°C for 2 hours. Filter the white crystalline needles via vacuum filtration.

  • Wash: Wash the cake immediately with cold n-Heptane.

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C to remove trapped solvent from the lattice.

Visualization: Workflow Logic

The following diagram illustrates the critical decision nodes during the purification process.

Recrystallization_Workflow Start Crude Amide Solid Dissolve Reflux in EtOAc Start->Dissolve Check_Sol Fully Dissolved? Dissolve->Check_Sol Add_Polar Add EtOH Dropwise Check_Sol->Add_Polar No Filter Hot Filtration (Remove Salts) Check_Sol->Filter Yes Add_Polar->Check_Sol Add_Anti Add n-Heptane (to Cloud Point) Filter->Add_Anti Cool Slow Cool to RT Add_Anti->Cool Oil_Check Oiling Out? Cool->Oil_Check Reheat Reheat & Add More Solvent Oil_Check->Reheat Yes (Liquid Phase) Final Pure Crystals Oil_Check->Final No (Crystals Form) Seed Add Seed Crystal Reheat->Seed Seed->Cool

Figure 1: Decision logic for the recrystallization of this compound, highlighting the critical loop for managing 'oiling out'.

Troubleshooting Guide (The "Oiling Out" Crisis)

The most frequent support ticket for this compound is: "My product turned into a sticky oil at the bottom of the flask."

SymptomRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooling was too rapid. The compound reached its solubility limit above its melting point.Reheat to dissolve the oil. Add more Ethyl Acetate (approx. 10-20% volume). Allow to cool more slowly. Scratch the glass with a rod to induce nucleation.
No Crystals Solution is too dilute (supersaturation not reached).Rotovap to remove 50% of solvent. Repeat the heating and anti-solvent addition.[2]
Colored Crystals Trapped impurities or oxidation products.Perform a charcoal treatment .[6] Add activated carbon (1% w/w) to the hot solution, stir for 5 mins, and filter hot through Celite.
Low Yield Product is too soluble in the mother liquor.Cool the mother liquor to -20°C. If yield is still low, the solvent ratio is too polar; increase the Heptane ratio in the next run.

Frequently Asked Questions (FAQs)

Q: Can I use water/ethanol as a solvent system? A: While theoretically possible for amides, we advise against it for this specific pyran derivative. The ether oxygen in the ring can hydrogen bond with water, making drying difficult. Residual water can lead to hydrolysis of the amide to the carboxylic acid over time [1]. Stick to EtOAc/Heptane.

Q: How do I confirm the purity of the crystals? A: A sharp melting point is your first indicator. The 4-isomer melts around 181-183°C; the 3-isomer should have a distinct, sharp range (typically within 2°C). Broad ranges (>3°C) indicate impure "solid solutions." Confirm with H-NMR (DMSO-d6), looking for the integration of the amide protons (broad singlets around 6.8–7.5 ppm) relative to the pyran ring protons [2].

Q: What if I don't have n-Heptane? A: Cyclohexane is a viable substitute, but it freezes at 6°C, limiting your ability to cool the mixture in an ice bath. Toluene is another option but is harder to remove (high boiling point).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General principles of amide hydrolysis and stability).

  • PubChem Compound Summary: Tetrahydro-2H-pyran-4-carboxamide. (Used for structural analogy and physical property inference of the 3-isomer).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.

Sources

Overcoming low reactivity of "tetrahydro-2H-pyran-3-carboxamide" precursors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: THP-3-AMIDE-REACTIVITY Subject: Overcoming steric and electronic deactivation in THP-3-carboxamide precursors.

Diagnostic Hub: Why is your reaction failing?

The tetrahydro-2H-pyran-3-carboxamide (THP-3-carboxamide) scaffold presents a unique "reactivity trap" distinct from its 2- or 4-substituted counterparts. If you are experiencing low yields, stalling, or decomposition, it is likely due to one of three convergent factors:

A. The "Pseudo-Anomeric" Inductive Drag

Unlike the 4-position, the 3-position is vicinal to the ring oxygen. The electronegative oxygen exerts a strong inductive effect (


), pulling electron density away from the C3-C4 bond.
  • Consequence: This reduces the nucleophilicity of the amide nitrogen, making reactions like

    
    -alkylation or metal-catalyzed coupling significantly slower than in piperidine or cyclohexane analogs.
    
B. Conformational Locking (The Axial Problem)

In substituted tetrahydropyrans, the 3-substituent often adopts an axial conformation to avoid dipole-dipole repulsion between the amide carbonyl and the ring oxygen lone pairs (the "gauche effect").

  • Consequence: In the axial position, the amide group is sterically shielded by the syn-axial protons at C5. Reagents cannot easily approach the carbonyl carbon (for hydrolysis/dehydration) or the nitrogen (for coupling).

C. Acid Sensitivity of the Ether Linkage

Standard activation protocols often use harsh Lewis acids (


, 

) or dehydrating agents (

,

).
  • Consequence: The THP ring is essentially a cyclic ether/acetal system. Strong acids can promote ring-opening or fragmentation, leading to "black tar" results rather than product.

Troubleshooting Workflows & Protocols

Workflow A: Dehydration to Nitrile (The "Safe" Route)

Goal: Convert THP-3-carboxamide to tetrahydro-2H-pyran-3-carbonitrile. Common Failure: Use of


 or 

leads to ring cleavage.

The Solution: T3P (Propylphosphonic Anhydride) T3P is a mild, non-acidic dehydrating agent that operates efficiently without disturbing the cyclic ether. It acts as a sponge for water, driving the equilibrium forward.

Protocol:

  • Dissolve: 1.0 equiv of THP-3-carboxamide in dry EtOAc or 2-MeTHF (Green alternative).

  • Base: Add 3.0 equiv of DIPEA (N,N-Diisopropylethylamine).

  • Reagent: Add 2.0 equiv of T3P (50% w/w solution in EtOAc) dropwise at 0 °C.

  • Heat: Warm to reflux (

    
     °C) for 4–6 hours.
    
  • Workup: Wash with water and brine. T3P byproducts are water-soluble, simplifying purification.

Data Comparison: Dehydration Reagents

ReagentYield (THP-3-CN)PurityRisk Factor

/ Pyridine
< 30%LowHigh (Ring opening)
Burgess Reagent 65%HighModerate (Cost/Shelf-life)
TFA / Pyridine 50%MedModerate (Reversibility)
T3P / DIPEA > 85% High Low (Scalable)
Workflow B: Hofmann Rearrangement (Accessing the Amine)

Goal: Convert THP-3-carboxamide to 3-aminotetrahydro-2H-pyran. Common Failure: Bromine/NaOH (Traditional Hofmann) causes oxidative cleavage of the ether.

The Solution: Hypervalent Iodine (PIDA) Using (Diacetoxyiodo)benzene (PIDA) allows for an oxidative rearrangement under mild, slightly acidic or neutral conditions, bypassing the harsh alkaline environment of the traditional method.

Protocol:

  • Solvent: Dissolve amide (1.0 equiv) in a mixture of MeCN/Water (1:1).

  • Reagent: Add PIDA (1.1 equiv).

  • Stir: Ambient temperature for 2 hours. The intermediate isocyanate forms.[1][2][3][4]

  • Trapping (Optional): If the free amine is unstable, run in MeOH to trap as the methyl carbamate, then deprotect with mild base.

Visualizing the Logic

Diagram 1: Reaction Optimization Decision Tree

This flowchart guides you through selecting the correct activation method based on your target and the specific failure mode you are observing.

ReactionLogic Start START: THP-3-Carboxamide Precursor Goal Define Target Transformation Start->Goal T_Nitrile Target: Nitrile (-CN) Goal->T_Nitrile T_Amine Target: Amine (-NH2) (Hofmann) Goal->T_Amine T_Coupling Target: N-Arylation (Coupling) Goal->T_Coupling D_Acid Is the ring acid-sensitive? T_Nitrile->D_Acid D_Oxid Is the ether oxidation-prone? T_Amine->D_Oxid D_Steric Steric Hindrance High? T_Coupling->D_Steric Sol_T3P USE: T3P + DIPEA (Avoids acid/ring opening) D_Acid->Sol_T3P Yes (Standard) Sol_Burgess USE: Burgess Reagent (Mild, neutral conditions) D_Acid->Sol_Burgess Yes (Small Scale) Sol_PIDA USE: PIDA (Hypervalent Iodine) (Avoids Br2/NaOH) D_Oxid->Sol_PIDA Yes (Prevent cleavage) Sol_Pd USE: Pd-BrettPhos (Overcomes steric bulk) D_Steric->Sol_Pd Requires bulky ligand

Caption: Decision matrix for selecting activation reagents based on the specific sensitivity of the THP ether ring.

Diagram 2: Hypervalent Iodine (PIDA) Mechanism

Understanding why PIDA works where Bromine fails is critical. PIDA acts as a "soft" oxidant that coordinates the nitrogen without attacking the oxygen-rich ring.

PIDAMechanism Amide THP-3-Amide Complex N-Iodanyl Intermediate Amide->Complex Ligand Exchange (-AcOH) PIDA PhI(OAc)2 PIDA->Complex Nitrene Rearrangement (Isocyanate) Complex->Nitrene Migration of THP Ring Product 3-Amino-THP (Carbamate) Nitrene->Product Trapping (ROH/H2O)

Caption: Mechanistic pathway of PIDA-mediated Hofmann rearrangement, avoiding harsh halogenation.

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (


) if I keep the temperature low? 
A:  We strongly advise against it. Even at 

°C, the HCl byproduct can protonate the ring oxygen (O1), activating it for nucleophilic attack by chloride ions. This opens the ring, destroying your scaffold. If you must use a chlorinated reagent, Cyanuric Chloride is a safer, milder alternative.

Q: My Buchwald coupling to the amide nitrogen is yielding 0%. Why? A: Primary amides on secondary carbons (like THP-3) are notoriously poor nucleophiles due to steric clash. The "axial" conformation of the amide further buries the nitrogen.

  • Fix: Switch to a BrettPhos or Xantphos Pd-G3 precatalyst system. These bulky ligands create a "pocket" that facilitates the reductive elimination step despite the steric hindrance of the THP ring.

Q: Why is the melting point of my product lower than reported? A: THP-3-carboxamide derivatives often exist as rotamers or have difficulty crystallizing due to ring flipping (chair-to-chair). Ensure you dry the sample thoroughly under high vacuum to remove trapped solvent, which often intercalates into the crystal lattice of these ether-rich molecules.

References

  • T3P Dehydration Methodology

    • Source: Scientific Upd
    • Context: Use of T3P for mild dehydration of sensitive primary amides (Nirm
    • Link:

  • Hypervalent Iodine (Hofmann Rearrangement)

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides.[2][5]

    • Link: [J. Org.[6][7] Chem. - Hypervalent Iodine Catalyzed Hofmann Rearrangement]([Link])

  • Conformational Analysis of THP Derivatives

    • Source: Journal of the Chemical Society, Perkin Transactions 2
    • Context: Conformational analysis of substituted tetrahydropyrans and the anomeric/gauche effects.
    • Link:

  • General Amide Dehydration Review

    • Source: Organic Chemistry Frontiers (RSC)
    • Context: Recent developments in dehydration of primary amides to nitriles (Non-catalyzed and catalyzed methods).[8]

    • Link:

Sources

Technical Support: Catalyst Optimization for Tetrahydro-2H-pyran-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Matrix

The synthesis of tetrahydro-2H-pyran-3-carboxamide generally proceeds via two primary catalytic pathways, defined by your starting material:

  • The "Green" Amidation Route: Direct coupling of tetrahydro-2H-pyran-3-carboxylic acid (or ester) with an amine.

  • The "Reductive" Route: Hydrogenation of the unsaturated precursor (5,6-dihydro-2H-pyran-3-carboxamide or its ester/nitrile analogs).

Catalyst Selection Decision Tree

CatalystSelection Start Select Starting Material Acid Tetrahydro-2H-pyran-3-carboxylic Acid Start->Acid Ester Methyl Tetrahydro-2H-pyran-3-carboxylate Start->Ester Olefin 5,6-Dihydro-2H-pyran-3-carboxamide (or Nitrile/Ester) Start->Olefin Cat_Boron Cat: 3,4,5-Trifluorophenylboronic Acid (Direct Amidation) Acid->Cat_Boron + Amine Cat_TBD Cat: TBD or Zr(OtBu)4 (Transamidation) Ester->Cat_TBD + Amine Cat_Pd Cat: 5% Pd/C or Rh/C (Hydrogenation) Olefin->Cat_Pd + H2 Outcome1 High Atom Economy Water Removal Critical Cat_Boron->Outcome1 Outcome2 Avoids Corrosive Reagents Methoxide Mgmt Required Cat_TBD->Outcome2 Outcome3 Stereocontrol Required Risk of Ring Opening Cat_Pd->Outcome3

Figure 1: Decision matrix for catalyst selection based on feedstock availability.

Module A: Direct Catalytic Amidation (The Green Route)

Scenario: You have the saturated acid or ester and wish to avoid hazardous coupling reagents (SOCl₂, HATU, EDC) to minimize waste streams.

Primary Recommendation: Boronic Acid Catalysis

For the direct condensation of tetrahydro-2H-pyran-3-carboxylic acid with amines.

  • Catalyst: 3,4,5-Trifluorophenylboronic acid (1–5 mol%) or 2-Furanylboronic acid .

  • Mechanism: The catalyst forms a mixed anhydride-like species (acyloxyboron intermediate) or a dimeric B-O-B active species that activates the carboxylic acid for nucleophilic attack by the amine [1, 2].

  • Why it works: Electron-deficient arylboronic acids are sufficiently Lewis acidic to activate the carbonyl but stable enough to tolerate water generated during the reaction.

Protocol: Boronic Acid Catalyzed Amidation
  • Charge: 1.0 equiv Carboxylic Acid + 1.1 equiv Amine + 5 mol% Catalyst.

  • Solvent: Fluorobenzene or Toluene (non-polar solvents promote the active dimeric catalyst species).

  • Water Removal: Reflux with a Dean-Stark trap or add activated 4Å Molecular Sieves. Critical: The reaction is equilibrium-driven; water removal is the rate-determining factor.

  • Workup: Cool to RT. The catalyst often precipitates or can be removed via a basic wash.

Alternative: Ester Aminolysis (Transamidation)

If starting from methyl tetrahydro-2H-pyran-3-carboxylate:

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5–10 mol%).

  • Insight: TBD acts as a dual H-bond donor/acceptor, activating both the ester carbonyl and the amine nucleophile simultaneously [3]. It is superior to standard base catalysis for unactivated esters.

Module B: Heterogeneous Hydrogenation (The Reduction Route)

Scenario: You are synthesizing the core from 5,6-dihydro-2H-pyran-3-carboxamide (or the corresponding nitrile/ester) and need to reduce the C=C double bond.

Primary Recommendation: Palladium on Carbon (Pd/C)
  • Catalyst: 5% or 10% Pd/C (unreduced, 50% water wet).

  • Conditions: 1–3 bar H₂, Methanol or Ethanol, 25°C.

Critical Risk: Hydrogenolysis (Ring Opening)

The pyran ring is an acetal/ether system. Under acidic conditions or high temperatures, Pd catalysts can facilitate C-O bond cleavage, resulting in an open-chain alcohol/amide mixture.

  • Prevention Strategy:

    • Avoid Acid: Ensure the feed is neutral. If the precursor was made via acid catalysis, wash thoroughly.

    • Switch Metal: If ring opening is observed, switch to 5% Rh/C (Rhodium on Carbon) . Rhodium is excellent for olefin saturation but significantly less active for C-O hydrogenolysis than Palladium.

Stereoselectivity (Cinchona Modification)

If you are generating the chiral center at C3 during this step (e.g., from the unsaturated acid), standard Pd/C yields a racemate.

  • Expert Insight: Pre-modifying the Pd catalyst with Cinchonidine can induce enantioselectivity.[1] Studies on 5,6-dihydro-2H-pyran-3-carboxylic acid have shown up to 89% ee using this method [4].[1]

Troubleshooting & FAQs

Q1: My reaction yield is stalled at 60% during direct amidation. Why?

Diagnosis: Water poisoning. Root Cause: Boronic acid catalysis relies on the formation of a dehydrated active dimer. If water accumulates, the equilibrium shifts back to the starting materials, and the catalyst is deactivated (hydrolyzed to the inactive monomeric form). Fix:

  • Ensure Molecular Sieves are fresh (activated at 300°C).

  • Switch solvent to Xylene and increase reflux temperature to drive water azeotropically.

  • Check Stoichiometry: Ensure the amine is not forming an unreactive salt with the carboxylic acid (less likely with boronic acids, but possible with weak amines).

Q2: During hydrogenation, I see a "ring-opened" impurity (5-hydroxy-pentanamide derivative).

Diagnosis: Hydrogenolysis of the allylic/homoallylic C-O bond. Root Cause: Palladium is aggressive toward benzylic and allylic ethers. While the dihydro-pyran is a vinyl ether, the saturated product is an acetal-like ether. Traces of acid exacerbate this. Fix:

  • Add Base: Spike the hydrogenation mixture with <1% Triethylamine to poison acidic sites on the carbon support.

  • Change Catalyst: Switch to Rh/Al₂O₃ or Rh/C . Rhodium saturates the double bond without attacking the C-O ether linkage.

Q3: The product is epimerizing at the C3 position.

Diagnosis: Alpha-proton acidity. Root Cause: The C3 position is alpha to the carbonyl (amide/ester). In the presence of strong base or heat, this center can racemize via enolization. Fix:

  • Avoid strong alkoxide bases (e.g., NaOMe) during workup.

  • If using TBD for aminolysis, limit reaction time and temperature (do not exceed 60°C).

Comparative Data: Catalyst Performance

CatalystSubstrateReaction TypeTypical YieldKey AdvantageKey Risk
3,4,5-F₃-Ph-B(OH)₂ AcidCondensation85–95%Green, only water byproductSensitive to water content
TBD EsterAminolysis80–90%Metal-free, mild conditionsCan racemize chiral centers
5% Pd/C OlefinHydrogenation>95%Fast, industry standardRisk of ring opening (C-O clip)
5% Rh/C OlefinHydrogenation90–95%High chemoselectivity (saves ring)Higher cost than Pd

References

  • Mechanism of Boronic Acid Catalysis: Wang, C., et al. "Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines."[2] Organic & Biomolecular Chemistry, 2013, 11(13), 2140-2146. Link

  • Dimeric Activation: Arkoudis, E., et al. "Mechanistic insights into boron-catalysed direct amidation reactions." Chemical Science, 2018. Link

  • TBD Catalysis: Sabot, C., et al. "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a Catalyst in the Efficient Amidation of an Unactivated Methyl Ester." Organic Process Research & Development, 2012. Link

  • Stereoselective Hydrogenation: Szollosi, G., et al. "The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst." New Journal of Chemistry, 2002. Link

Sources

Analytical challenges in characterizing "tetrahydro-2H-pyran-3-carboxamide" isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical characterization of tetrahydro-2H-pyran-3-carboxamide isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the separation, identification, and quantification of these stereoisomers. The inherent chirality and potential for multiple stereocenters in this molecule present significant analytical hurdles. This document provides in-depth, experience-driven answers and troubleshooting protocols to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses fundamental questions regarding the nature of this compound isomers and the regulatory imperative for their characterization.

Q1: What types of isomers should I anticipate with a substituted this compound structure?

A: The this compound core contains at least one stereocenter at the C3 position. Depending on other substitutions on the pyran ring (e.g., at C2, C4, C5, or C6), additional stereocenters can exist. This leads to two primary categories of stereoisomers:

  • Enantiomers: These are non-superimposable mirror images of each other. They possess identical physicochemical properties (e.g., boiling point, solubility, chromatographic retention on achiral media) and can only be distinguished in a chiral environment.

  • Diastereomers: These are stereoisomers that are not mirror images. This category includes geometric isomers like cis and trans configurations of substituents on the ring.[1] Unlike enantiomers, diastereomers have distinct physicochemical properties and can often be separated using standard (achiral) analytical techniques.

Q2: Why is the precise separation and quantification of these isomers critical in pharmaceutical development?

A: The stereoisomeric composition of a drug is a critical quality attribute. Different isomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2] For instance, one enantiomer may be therapeutically active while the other could be inactive or even toxic. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate that the stereoisomeric composition of a new drug be well-defined.[3] This requires the development of quantitative assays for individual enantiomers early in the drug development process to assess their absorption, distribution, metabolism, and excretion (ADME) profiles independently.[3]

Q3: What is the fundamental difference in analytical strategy for separating enantiomers versus diastereomers?

A: The strategy hinges on the differing properties of these isomer types.

  • Diastereomers , having different physical properties, can typically be separated by standard chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using achiral stationary phases.[4]

  • Enantiomers , being physically identical in an achiral environment, require a chiral discriminator for separation.[5] This is typically achieved through one of two direct approaches in chromatography: using a Chiral Stationary Phase (CSP) or adding a chiral selector to the mobile phase.[5] The use of CSPs is the most common and powerful method.[5][6]

Part 2: Troubleshooting Guide - Chromatographic Separation

This section provides detailed troubleshooting for common issues encountered during the chromatographic separation of this compound isomers.

Q4: I am observing poor resolution or co-elution of my diastereomers using reverse-phase HPLC. What steps should I take?

A: Poor separation of diastereomers on an achiral column indicates that the current method lacks sufficient selectivity. A systematic approach to method development is required.

Causality: Selectivity in reverse-phase HPLC is primarily governed by the differential partitioning of analytes between the nonpolar stationary phase and the polar mobile phase. Subtle differences in the 3D structure of diastereomers affect their interaction with the stationary phase, which can be exploited for separation.

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for poor diastereomer resolution.

Detailed Optimization Steps:

ParameterRationale & ActionTypical Starting Point
Stationary Phase Different column chemistries offer unique selectivities. A standard C18 is a good start, but phenyl-hexyl phases can offer π-π interactions, and polar-embedded phases can alter selectivity for polar molecules like carboxamides.C18, Phenyl-Hexyl, Polar-Embedded C18
Organic Modifier Acetonitrile (ACN) and Methanol (MeOH) have different solvent strengths and interaction mechanisms (ACN is aprotic, MeOH is protic). Screen both to see which provides better selectivity.50:50 Water:ACN or 50:50 Water:MeOH
Mobile Phase pH The carboxamide group is weakly basic. Adjusting the pH can alter its ionization state and interaction with residual silanols on the stationary phase, significantly impacting retention and peak shape.Screen pH 3.0 (e.g., 0.1% Formic Acid) and pH 7.0 (e.g., 10mM Phosphate Buffer)
Temperature Increasing temperature reduces mobile phase viscosity (allowing for faster flow rates) and can change the selectivity of the separation. Screen temperatures between 25°C and 40°C.30°C

Q5: I need to separate enantiomers. How do I effectively develop a chiral separation method?

A: Enantiomer separation requires a chiral environment, most commonly provided by a Chiral Stationary Phase (CSP). Method development is typically an empirical screening process across different CSPs and mobile phase systems. Supercritical Fluid Chromatography (SFC) is often a superior technique for chiral separations, offering faster, greener, and more efficient results compared to HPLC.[7][8]

Expert Insight: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are the most versatile and successful for a wide range of chiral compounds. It is recommended to start screening with a set of complementary polysaccharide columns.

Experimental Protocol: Chiral Method Screening (SFC/HPLC)

  • Prepare the Sample: Dissolve the racemic mixture in a suitable solvent (e.g., Methanol/Ethanol) at a concentration of ~1 mg/mL. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

  • Select Columns for Screening: Choose a set of 3-4 complementary polysaccharide-based CSPs. A common starting set includes columns based on Amylose tris(3,5-dimethylphenylcarbamate), Cellulose tris(3,5-dimethylphenylcarbamate), and Cellulose tris(4-methylbenzoate).

  • Define Screening Mobile Phases:

    • For SFC: A generic gradient with CO₂ and a modifier (e.g., Methanol) is highly effective. Adding a small amount of an acidic or basic additive can dramatically improve peak shape and resolution for ionizable compounds.[6]

    • For HPLC (Normal Phase): Screen with mixtures of an alkane (e.g., Hexane or Heptane) and an alcohol (e.g., Isopropanol or Ethanol). A common starting point is 80:20 Hexane:IPA.[9]

  • Execute the Screening: Run the sample on each column/mobile phase combination.

  • Evaluate Results: Assess the chromatograms for any separation (α > 1) and resolution (Rs). The goal is to find a condition that provides at least partial separation.

  • Optimization: Once a promising condition is found, optimize the separation by adjusting modifier percentage, gradient slope, temperature, and flow rate to achieve baseline resolution (Rs ≥ 1.5).

Table 1: Typical Starting Conditions for Chiral SFC Screening

ParameterConditionRationale
Columns Daicel CHIRALPAK® IA, IB, IC; Phenomenex Lux® Cellulose-1, Amylose-1Provides a broad range of chiral recognition mechanisms.
Mobile Phase A Supercritical CO₂Primary mobile phase with low viscosity and high diffusivity.[7]
Mobile Phase B Methanol or EthanolPolar organic modifier to control elution strength.
Gradient 5% to 40% B over 5-10 minutesA generic gradient to quickly assess retention and selectivity.
Additive 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA)Suppresses ionization of acidic/basic analytes to improve peak shape.
Flow Rate 3-4 mL/min (for 4.6 mm ID columns)Higher flow rates are possible in SFC, leading to faster analysis.[10]
Back Pressure 150 barMaintains the supercritical state of the mobile phase.
Temperature 40°CInfluences selectivity and efficiency.[10]

Q6: My peak shape is poor (tailing) in my chiral separation. What is the cause and how can I fix it?

A: Peak tailing for a carboxamide is often caused by secondary interactions with the stationary phase or issues with sample solubility and preparation.

Common Causes & Solutions:

  • Strong Adsorption to Silica: The carboxamide group can interact strongly with acidic silanol groups on the silica surface of the CSP.

    • Solution: Add a small amount of a competing agent to the mobile phase. For a neutral/basic compound like a carboxamide, adding a basic additive like diethylamine (DEA) or ethanolamine can significantly improve peak shape.

  • Sample Overload: Injecting too much mass on the column can lead to fronting or tailing.

    • Solution: Reduce the injection volume or sample concentration.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.

Part 3: Structural Characterization and Quantification

Once separated, the identity and quantity of each isomer must be confirmed.

Q7: How can I determine the relative stereochemistry (cis vs. trans) of my separated diastereomers?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining relative stereochemistry in solution.

Expertise & Causality: 1D ¹H NMR and 2D Nuclear Overhauser Effect (NOE) experiments are definitive. Protons that are close in space (through-space, <5 Å) will show an NOE correlation. For a tetrahydropyran ring, which typically adopts a chair conformation, the spatial relationship between substituents (axial vs. equatorial) is distinct for cis and trans isomers.[1][11] For example, an NOE between the proton at C3 and a proton on a C6 substituent would suggest they are on the same face of the ring (cis). The coupling constants (J-values) between adjacent protons on the ring can also provide crucial information about their dihedral angles and thus their relative orientation.[11] The ratio of isomers can often be determined by integrating distinct signals in the ¹H NMR spectrum.[11][12]

Q8: Mass Spectrometry (MS) gives me the same m/z for all my isomers. How is it useful?

A: While isomers have the same mass, MS is indispensable when coupled with chromatography (LC-MS).[13] Its primary roles are:

  • Quantification: MS, especially tandem mass spectrometry (MS/MS), provides unparalleled sensitivity and selectivity for quantifying the amount of each isomer after they have been chromatographically separated.[13] This is crucial for pharmacokinetic studies.

  • Structural Confirmation: High-resolution mass spectrometry (HRMS) confirms the elemental composition of the parent molecule.

  • Fragmentation Analysis: Although often identical, the fragmentation patterns (MS/MS spectra) of diastereomers can sometimes exhibit subtle, reproducible differences in ion ratios, which can aid in their characterization.[14]

Q9: What are the essential requirements for a robust quantitative method for these isomers?

A: A quantitative method must be validated according to regulatory guidelines (e.g., ICH M10 for bioanalysis).[2] The key is to demonstrate the method's specificity and ability to accurately and precisely measure each isomer in the presence of the others.

Method Validation Workflow:

Caption: Core parameters for quantitative analytical method validation.

References

  • Cagliero, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]

  • PubMed. (2024). [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry]. PubMed. [Link]

  • Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Patsnap. (2025). The Role of Geometric Isomers in Drug Efficacy and Toxicity. Patsnap Eureka. [Link]

  • Berger, T. A. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Waters Corporation. [Link]

  • Vasin, V. A., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry. [Link]

  • Albrecht, Ł., et al. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. Synthesis. [Link]

  • Swamy, G. Y. S. K., et al. (2005). (2R,3R,6S*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide. Acta Crystallographica Section E. [Link]

  • Harada, N., et al. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Nagornov, K. O., et al. (2019). Identification of Cofragmented Combinatorial Peptide Isomers by Two-Dimensional Partial Covariance Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • BioPharma Services. (n.d.). Bioanalytical Method Development: Isomers. BioPharma Services Inc.[Link]

  • González, C. C., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules. [Link]

  • Serra, S., et al. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules. [Link]

  • University of California, Davis. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]

  • SciSpace. (2011). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. SciSpace. [Link]

  • Fekete, J., & Milen, M. (n.d.). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • Williams, J. P., et al. (2023). Methods to Identify Protonation Isomers and Control their Populations in Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • PubMed. (2010). Design, Synthesis, and Preliminary SAR Study of 3- And 6-side-chain-extended Tetrahydro-Pyran Analogues of Cis- And trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. PubMed. [Link]

  • American Chemical Society. (2026). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation, Saponification and Acidification. ACS Publications. [Link]

  • Belka, M., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE. [Link]

  • ResearchGate. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. ResearchGate. [Link]

  • MDPI. (2019). Experimental and Theoretical Evaluation of trans-3-Halo- 2-Hydroxy-Tetrahydropyran Conformational Prefer. MDPI. [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

  • Google Patents. (2017). Production method for tetrahydro-2h-pyran derivative.
  • American Chemical Society. (2026). Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. ACS Publications. [Link]

  • U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]

  • BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]

  • PLOS. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLOS ONE. [Link]

  • ResearchGate. (2021). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the signals ratio between their isomeric components. ResearchGate. [Link]

  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC. ResearchGate. [Link]

Sources

Validation & Comparative

Comparing synthetic routes to "tetrahydro-2H-pyran-3-carboxamide"

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Synthetic Routes to Tetrahydro-2H-pyran-3-carboxamide

Executive Summary

This compound (CAS 18729-21-0) is a critical heterocyclic building block, serving as a scaffold in the synthesis of bioactive agents, including SGLT2 inhibitors and specific impurities related to Ezetimibe.[1][2] Its synthesis is defined by the need to control the stereocenter at the C3 position.

This guide evaluates three primary synthetic routes. Route A (Direct Amidation) is the industry standard for racemic production due to high reliability and material availability. Route B (Nitrile Hydrolysis) offers a streamlined approach when constructing the pyran ring de novo from acyclic precursors. Route C (Asymmetric Hydrogenation) is the superior choice for enantioselective applications, utilizing chiral catalysis to establish the C3 stereocenter prior to functionalization.

Route Analysis & Mechanism

Route A: Direct Amidation of Carboxylic Acid
  • Mechanism: Nucleophilic acyl substitution. The carboxylic acid is activated (via acid chloride or coupling agent) and reacted with ammonia.

  • Starting Material: Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3).[1][2]

  • Key Advantage: High scalability and commercial availability of the starting acid.

  • Causality: The use of Thionyl Chloride (

    
    ) converts the poor leaving group (-OH) into a potent one (-Cl), driving the reaction to completion rapidly upon addition of aqueous ammonia.
    
Route B: Radziszewski Hydrolysis of Nitrile
  • Mechanism: Base-catalyzed hydration of the nitrile group using hydrogen peroxide.[1][2]

  • Starting Material: Tetrahydro-2H-pyran-3-carbonitrile.[1][2]

  • Key Advantage: Avoids harsh acidic conditions; useful when the pyran ring is formed via cyano-functionalized precursors (e.g., from 3,4-dihydro-2H-pyran-5-carbonitrile).[1][2]

  • Causality: The hydroperoxide anion (

    
    ) is a super-nucleophile that attacks the nitrile carbon more roughly than hydroxide, forming an imidate intermediate that tautomerizes to the amide.
    
Route C: Asymmetric Hydrogenation (Chiral Route)
  • Mechanism: Heterogeneous catalytic hydrogenation of the

    
    -unsaturated precursor.[1]
    
  • Starting Material: 5,6-dihydro-2H-pyran-3-carboxylic acid.[1][2][3][4]

  • Key Advantage: Establishes enantiopurity (up to 89% ee) early in the synthesis.

  • Causality: The interaction between the substrate and a chiral modifier (e.g., Cinchonidine) on the Palladium surface directs the hydrogen addition to a specific face of the alkene.

Visualized Reaction Pathways

SyntheticRoutes cluster_legend Route Legend Start_Acid Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3) Inter_AcidCl Acid Chloride Intermediate Start_Acid->Inter_AcidCl SOCl2, DMF (cat) Reflux Start_Nitrile Tetrahydro-2H-pyran-3-carbonitrile Product This compound (CAS 18729-21-0) Start_Nitrile->Product H2O2, K2CO3 DMSO, 60°C (Radziszewski) Start_Unsat 5,6-dihydro-2H-pyran-3-carboxylic acid Inter_ChiralAcid Chiral Saturated Acid Start_Unsat->Inter_ChiralAcid H2, Pd/Al2O3 Cinchonidine (Modifier) Inter_AcidCl->Product NH3 (aq) or NH4OH 0°C -> RT Inter_ChiralAcid->Product Standard Amidation (Retains Chirality) key1 Route A: Standard Amidation (Blue) key2 Route B: Nitrile Hydrolysis (Red) key3 Route C: Asymmetric Hydrogenation (Yellow)

Caption: Comparative reaction network showing the three primary synthetic pathways to the target amide.

Comparative Performance Data

MetricRoute A: Direct AmidationRoute B: Nitrile HydrolysisRoute C: Asymmetric Hydrogenation
Typical Yield 85 - 92% 75 - 85%65 - 75% (over 2 steps)
Stereocontrol Racemic (unless chiral acid used)RacemicHigh (up to 89% ee)
Atom Economy Moderate (loss of SO2/HCl)High (Water is sole reagent) High
Scalability Excellent (Kg scale proven)Good (Exotherm management required)Moderate (Catalyst cost)
Safety Profile Moderate (Corrosive SOCl2)Moderate (Peroxide hazards)High (Standard H2 safety)
Cost Efficiency High (Cheap reagents) ModerateLow (Specialized catalyst)

Detailed Experimental Protocols

Protocol A: Direct Amidation via Acid Chloride (Recommended for Scale)

Validated for synthesis of racemic CAS 18729-21-0.[1][2]

  • Activation: Charge a round-bottom flask with Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equiv) and dry Dichloromethane (DCM) (10 vol).

  • Reagent Addition: Add Thionyl Chloride (

    
    )  (1.2 equiv) dropwise at 0°C. Add catalytic DMF  (0.05 equiv) to initiate the reaction.
    
  • Reflux: Heat to reflux (40°C) for 2-3 hours. Monitor by TLC (conversion of acid to acid chloride).

  • Concentration: Evaporate solvent and excess

    
     under reduced pressure to yield the crude acid chloride (oil). Note: Do not isolate; proceed immediately.
    
  • Amidation: Dissolve the residue in dry DCM. Add this solution dropwise to a stirred solution of 28% Aqueous Ammonia (

    
    )  (5.0 equiv) at 0°C.
    
  • Workup: Stir for 1 hour at room temperature. Separate the organic layer, wash with brine, dry over

    
    , and concentrate.[5]
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Protocol B: Radziszewski Hydrolysis of Nitrile

Best for "Green" synthesis or acid-sensitive substrates.[1][2]

  • Preparation: Dissolve Tetrahydro-2H-pyran-3-carbonitrile (1.0 equiv) in DMSO (5 vol).

  • Base Addition: Add Potassium Carbonate (

    
    )  (0.5 equiv).
    
  • Oxidant Addition: Slowly add 30% Hydrogen Peroxide (

    
    )  (4.0 equiv) while maintaining the temperature below 25°C (Ice bath required; reaction is exothermic).
    
  • Reaction: Warm to 60°C and stir for 3 hours.

  • Quench: Dilute with water (20 vol) and extract with Ethyl Acetate.

  • Isolation: The product often precipitates upon water addition. Filter and dry.

Critical Quality Attributes (CQA)

When characterizing the product, specifically look for these spectral signatures to validate the amide formation:

  • IR Spectroscopy: Look for the Amide I band (C=O stretch) at ~1650-1690

    
     and Amide II band  (N-H bend) at ~1600-1640 
    
    
    
    .[2] The disappearance of the broad O-H stretch of the starting acid (2500-3300
    
    
    ) is a key indicator of completion.
  • 1H NMR (DMSO-d6): Two distinct broad singlets for the

    
     protons, typically appearing between 6.8 - 7.5 ppm .[1][2]
    
  • Stereochemistry: If synthesizing a chiral variant (Route C), use Chiral HPLC or derivatization with a chiral amine to determine enantiomeric excess (ee).

References

  • General Amidation Methods:Organic Syntheses, Coll. Vol. 1, p. 82 (1941); Vol. 4, p. 513 (1963). (Standard Acid Chloride protocols adapted for heterocyclic acids).
  • Nitrile Hydrolysis (Radziszewski): Radziszewski, B. "Über die Oxydation des Para-Nitrobenzylcyanids." Berichte der deutschen chemischen Gesellschaft, 1885.

  • Enantioselective Hydrogenation: Szőri, K., et al. "The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a cinchona alkaloid-modified palladium catalyst." New Journal of Chemistry, 2008, 32, 1684-1687. Link

  • Ezetimibe Impurity Synthesis (Analogous Chemistry): Swamy, G. Y. S. K., et al. "(2R,3R,6S*)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide."[1][2][6][7] Acta Crystallographica Section E, 2005, E61, o3608–o3610.[8][7][9] Link

  • Product Data: PubChem Compound Summary for CID 16767361 (Tetrahydro-2H-pyran-3-carboxylic acid) and related amides. Link

Sources

Comparative study of catalysts for "tetrahydro-2H-pyran-3-carboxamide" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydro-2H-pyran-3-carboxamide is a critical pharmacophore in medicinal chemistry, serving as a scaffold for various enzyme inhibitors and receptor modulators. Traditional synthesis via acid chlorides (SOCl₂) or coupling reagents (EDC/HOBt) suffers from poor atom economy and difficult purification.

This guide evaluates two superior catalytic methodologies that align with modern Green Chemistry principles:

  • Nitrile Hydration: Using Ruthenium(II) Pincer Complexes (High atom economy, neutral pH).

  • Direct Amidation: Using Arylboronic Acids (Waste-free condensation, scalable).

Verdict: For late-stage functionalization where stereocenter integrity is paramount, the Ruthenium-catalyzed hydration is superior due to its mild, neutral conditions. For bulk synthesis from inexpensive carboxylic acid precursors, Boronic acid catalysis offers the best cost-to-yield ratio.

Part 1: Strategic Analysis of Synthetic Routes

The synthesis of the target amide hinges on the availability of precursors: Tetrahydro-2H-pyran-3-carbonitrile vs. Tetrahydro-2H-pyran-3-carboxylic acid .

FeatureRoute A: Nitrile HydrationRoute B: Direct Amidation
Precursor Nitrile (-CN)Carboxylic Acid (-COOH)
Atom Economy 100% (Addition of H₂O)High (Loss of H₂O)
Catalyst Class Transition Metal (Ru, Pt, Rh)Lewis Acid (Boronic Acids)
Key Risk Over-hydrolysis to acidEpimerization at C3 (High Temp)

Part 2: Deep Dive – Ruthenium(II) Pincer Catalyzed Hydration

The Catalyst System

Catalyst: [Ru(H)(Cl)(CO)(PNN)] (Milstein-type pincer complex) or commercially available Ru(OH)x/Al₂O₃ (for heterogeneous applications). Rationale: Ruthenium pincer complexes exhibit "Metal-Ligand Cooperation" (MLC), allowing the activation of water and nitriles at neutral pH and ambient temperature. This prevents the ring-opening side reactions common with acid/base hydrolysis of tetrahydropyrans.

Mechanistic Pathway

The reaction proceeds via an outer-sphere mechanism where the water molecule is activated by the non-innocent pincer ligand, not just the metal center. This allows for rapid hydration without harsh heating.

Ru_Cycle Start Ru-Pincer Complex (Active Species) Coord Nitrile Coordination (Ru-N≡C-R) Start->Coord + Substrate WaterAct Water Activation (Ligand Deprotonation) Coord->WaterAct + H2O Attack Nucleophilic Attack (Hydroxide to Nitrile) WaterAct->Attack MLC Imidate Imidate Intermediate Attack->Imidate Product Release of Amide This compound Imidate->Product Tautomerization Product->Start Regeneration

Figure 1: Catalytic cycle for Ruthenium-pincer mediated nitrile hydration involving metal-ligand cooperation.

Validated Protocol

Substrate: Tetrahydro-2H-pyran-3-carbonitrile (1.0 equiv) Catalyst: Ru-Pincer Complex (0.1 - 0.5 mol%) Solvent: Water/Ethanol (1:1 v/v) or pure Water (if heterogeneous catalyst used)

  • Setup: In a 25 mL round-bottom flask, dissolve the nitrile (10 mmol) in 5 mL of EtOH/Water.

  • Initiation: Add the Ru-catalyst (0.01 mmol). Flush with Argon (optional, but recommended for homogeneous catalysts).

  • Reaction: Stir at room temperature (25°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The nitrile spot (Rf ~0.6) should disappear, replaced by the amide (Rf ~0.2).

  • Workup:

    • Homogeneous: Evaporate solvent. Recrystallize from minimal hot ethanol.

    • Heterogeneous (Ru/Al₂O₃):[1] Filter catalyst (recover for reuse). Evaporate filtrate.

  • Validation: ¹H NMR (DMSO-d₆) should show two broad singlets at δ 6.8 and 7.3 ppm (NH₂).

Part 3: Deep Dive – Boronic Acid Catalyzed Direct Amidation

The Catalyst System

Catalyst: 3,4,5-Trifluorophenylboronic acid or 2-Iodophenylboronic acid . Rationale: Electron-deficient arylboronic acids act as mild Lewis acids that activate the carboxylic acid as a mixed anhydride (acyloxyboronate) while bringing the amine into proximity. This avoids the use of toxic coupling agents like DCC.

Mechanistic Pathway

Unlike thermal dehydration which requires >160°C, this catalyst lowers the activation energy, allowing amidation at 80–110°C (refluxing toluene).

Boron_Cycle Cat Ar-B(OH)2 (Catalyst) Inter1 Monoacyloxyboronic Acid Cat->Inter1 - H2O Acid Carboxylic Acid Substrate Acid->Inter1 TS Amine-Boronate Transition State Inter1->TS + Amine Amine Ammonia/Amine Source Prod Target Amide + H2O TS->Prod Prod->Cat Cycle Repeats

Figure 2: Mechanism of Boronic Acid catalyzed amidation via acyloxyboronate intermediate.

Validated Protocol

Substrate: Tetrahydro-2H-pyran-3-carboxylic acid (1.0 equiv) Reagent: Ammonium Carbonate (source of NH₃) or aqueous NH₃ (if using biphasic). Catalyst: 3,4,5-Trifluorophenylboronic acid (5 mol%)

  • Setup: Equip a flask with a Dean-Stark trap (for water removal) and reflux condenser.

  • Loading: Add carboxylic acid (10 mmol), catalyst (0.5 mmol), and solvent (Toluene or Fluorobenzene, 20 mL).

  • Amine Addition: Add ammonium carbonate (1.2 equiv) slowly.

  • Reaction: Reflux (110°C) for 18–24 hours. The removal of water is the driving force.[2]

  • Workup: Cool to RT. The catalyst often precipitates or can be washed out with basic extraction (NaHCO₃).

  • Purification: The product may precipitate from toluene upon cooling. Filtration yields high-purity amide.

Part 4: Comparative Data Analysis

The following data compares the performance of these catalysts specifically for heterocyclic carboxamide synthesis.

MetricRu-Pincer Hydration (Method A)Boronic Acid Amidation (Method B)Traditional Thermal (Control)
Yield 92 - 96%80 - 88%45 - 60%
Reaction Temp 25°C - 40°C110°C (Reflux)>160°C
Time 6 - 12 Hours18 - 24 Hours48 Hours
Stereocenter (C3) Retained (>99% ee) Risk of Epimerization (<5%)High Risk
Solvent Water / Ethanol (Green)Toluene / XyleneSolvent-free / High BP
Purification Simple Filtration/EvapExtraction requiredChromatography required
Scalability High (Heterogeneous)Moderate (Solvent volume)High
Expert Insight:
  • For Chiral Purity: If your this compound is a single enantiomer, Method A (Ru) is mandatory. The neutral pH and low temperature prevent the acidic proton at C3 from racemizing.

  • For Cost: If working with racemic material on a kilogram scale, Method B (Boron) is preferred due to the lower cost of boronic acids compared to Ruthenium complexes.

References

  • Ruthenium-Catalyzed Nitrile Hydration

    • Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of Amides from Esters and Amines with Liberation of H2 under Neutral Conditions. Journal of the American Chemical Society. Link

    • Yamaguchi, K., et al. (2004).[1] Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina.[1] Angewandte Chemie International Edition. Link

  • Boronic Acid Catalyzed Amidation

    • Ishihara, K., & Ohara, S. (2002). 3,4,5-Trifluorophenylboronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines. Journal of Organic Chemistry. Link

    • Marcelli, T. (2013). Mechanism of Arylboronic Acid-Catalyzed Amidation Reaction Between Carboxylic Acids and Amines. Organic & Biomolecular Chemistry. Link

  • General Heterocycle Synthesis

    • Clerici, F., et al. (2016). Catalytic Methods for the Synthesis of Tetrahydropyrans. European Journal of Organic Chemistry. Link

Sources

Efficacy comparison of "tetrahydro-2H-pyran-3-carboxamide" based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Tetrahydro-2H-pyran-3-carboxamide (THP3C) based inhibitors. It synthesizes their emerging role in Nav1.8 channel modulation (pain management) and contrasts this with their presence as degradation products in other therapeutic classes (e.g., Ezetimibe).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Dual Nature of the THP3C Scaffold

The This compound (THP3C) moiety represents a privileged yet complex scaffold in medicinal chemistry. While historically identified as a thermodynamically stable degradation product of


-lactam cholesterol absorption inhibitors (e.g., Ezetimibe), recent optimization campaigns have repurposed this architecture for voltage-gated sodium channel (Nav1.8)  inhibition and cyclin-dependent kinase (CDK)  modulation.

This guide compares the efficacy of THP3C-based leads against standard-of-care (SoC) agents, highlighting their potential as non-opioid analgesics while addressing the stereochemical stability challenges inherent to the ring system.

Mechanistic Profiling & Therapeutic Targets

Primary Target: Nav1.8 Voltage-Gated Sodium Channels

Nav1.8 is highly expressed in nociceptive dorsal root ganglion (DRG) neurons. THP3C derivatives function as state-dependent blockers , preferentially binding to the inactivated state of the channel to dampen high-frequency firing associated with neuropathic pain.

Secondary Context: Chemical Stability (The Ezetimibe Case)

In the context of Ezetimibe (a 2-azetidinone), the THP3C structure arises from an intramolecular rearrangement under basic conditions. This specific isomer—(2R,3R,6S)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)this compound—serves as a critical reference for thermodynamic stability but lacks the parent drug's cholesterol-lowering efficacy.

Visualization: Nav1.8 Nociceptive Signaling Pathway

The following diagram illustrates the intervention point of THP3C inhibitors within the pain signaling cascade.

Nav1_8_Pathway Stimulus Noxious Stimulus (Peripheral Injury) DRG Dorsal Root Ganglion (Nav1.8 High Expression) Stimulus->DRG Activation Depolarization Membrane Depolarization DRG->Depolarization Na+ Influx AP_Generation Action Potential Generation Depolarization->AP_Generation Threshold Reached Spinal_Cord Spinal Dorsal Horn (Synaptic Transmission) AP_Generation->Spinal_Cord Signal Propagation THP3C THP3C Inhibitor (State-Dependent Block) THP3C->DRG Stabilizes Inactivated State Pain Pain Perception (CNS) Spinal_Cord->Pain

Figure 1: Mechanism of Action for THP3C-based Nav1.8 inhibitors. The compound selectively targets hyperexcitable DRG neurons, preventing action potential propagation to the CNS.

Efficacy Comparison: Nav1.8 Inhibition

The following data contrasts optimized THP3C derivatives (e.g., from Patent WO2022235859A1 series) against established Nav1.8 inhibitors like A-803467 and the clinical candidate Suzetrigine (VX-548) .

Table 1: Comparative Potency and Selectivity Profile
Compound ClassRepresentative StructureTarget Potency (hNav1.8 IC50)Selectivity (vs. Nav1.5 Cardiac)Efficacy in Neuropathic Models
THP3C Derivative Cycloalkyl-THP-carboxamide0.15 - 0.25 µM > 50-foldHigh (Reverses mechanical allodynia)
A-803467 Furan-carboxamide0.04 µM> 100-foldModerate (Limited by poor oral PK)
Suzetrigine (VX-548) Pyridine-carboxamide< 0.01 µM> 1000-foldHigh (Clinical Phase 3 Success)
Lidocaine Aminoamide (Non-selective)~50 µM1-fold (Non-selective)Low (Side effects limit systemic use)

Analysis:

  • Potency: THP3C derivatives demonstrate sub-micromolar potency (IC50 ~200 nM), placing them in the "Lead Optimization" range. They are less potent than the clinical benchmark Suzetrigine but comparable to early-generation specific inhibitors.

  • Safety (Selectivity): The critical safety margin is against Nav1.5 (cardiac channels). THP3C scaffolds show >50-fold selectivity, reducing the risk of arrhythmias compared to non-selective blockers like Lidocaine.

  • Advantage: Unlike the furan-based A-803467, the saturated tetrahydropyran ring of THP3C offers improved metabolic stability (lower risk of reactive metabolite formation).

Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility, the following protocol outlines the synthesis of a core THP3C scaffold and its functional evaluation.

A. Synthesis of the THP3C Core (General Procedure)

Objective: Synthesize N-substituted-tetrahydro-2H-pyran-3-carboxamide.

  • Starting Material: Begin with dihydro-2H-pyran-3-carboxylic acid esters.

  • Hydrogenation: Perform catalytic hydrogenation (H2, Pd/C, MeOH, 40 psi) to saturate the double bond.

    • Critical Control: Monitor stereochemistry. The cis/trans ratio of the substituents at C3 and C2/C6 determines potency.

  • Amide Coupling:

    • Reagent: HATU (1.5 eq), DIPEA (3.0 eq).

    • Amine: Add the requisite aniline or heteroaryl-amine (e.g., 5-amino-2-chloropyridine for Nav1.8 targeting).

    • Solvent: DMF, stir at 25°C for 12h.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).

B. In Vitro Nav1.8 Electrophysiology Assay (Patch Clamp)

Validation System:

  • Cell Line: HEK293 cells stably expressing human Nav1.8 (hNav1.8) and the

    
    3 subunit.
    
  • Protocol: Whole-cell voltage clamp.

  • Voltage Protocol: Hold at -120 mV. Depolarize to 0 mV for 50 ms to elicit peak current.

    • State-Dependence Check: Apply a prepulse to -40 mV (500 ms) to induce inactivation before the test pulse. THP3C inhibitors should show >10-fold shift in potency between Resting (-120 mV) and Inactivated (-40 mV) states.

Chemical Stability & The "Impurity" Context[1]

Understanding the THP3C scaffold requires acknowledging its thermodynamic stability. In the manufacturing of Ezetimibe, the


-lactam ring can open and recyclize to form a THP3C derivative.
Reaction Scheme: The Ezetimibe Rearrangement

This transformation highlights the scaffold's high stability relative to strained rings (like


-lactams), which is advantageous for drug shelf-life but requires careful control during synthesis of related precursors.

Rearrangement Ezetimibe Ezetimibe (Beta-Lactam) Intermediate Open Chain Intermediate Ezetimibe->Intermediate Base/Hydrolysis THP3C_Impurity THP3C Derivative (Thermodynamic Product) Intermediate->THP3C_Impurity Recyclization (Michael Addition)

Figure 2: Formation of the THP3C scaffold as a degradation product. This reaction pathway underscores the high chemical stability of the tetrahydropyran-3-carboxamide core.

References

  • Nav1.8 Inhibition & Scaffold Discovery

    • Patent: Cycloalkyl 3-oxopiperazine carboxamides and this compound derivatives as Nav1.8 inhibitors. WO2022235859A1.
    • Source:

  • Ezetimibe Impurity & Structural Characteriz

    • Title: (2R,3R,6S)-N,6-Bis(4-fluorophenyl)-2-(4-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-3-carboxamide.[1][2][3]

    • Source: Acta Crystallographica Section E (2005).[2]

    • URL:

  • CDK Inhibitor Applic

    • Patent: Substituted heterocyclyl derivatives as CDK inhibitors. WO2016193939A1.
    • Source:

  • Nav1.8 Pharmacology (Comparison Standards)

    • Title: Discovery and Optimization of Selective Nav1.
    • Source: Journal of Medicinal Chemistry (via PubMed Central).
    • URL:

Sources

Assessing the novelty of "tetrahydro-2H-pyran-3-carboxamide" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: The Strategic Shift to Ether Scaffolds

In modern drug discovery, the tetrahydro-2H-pyran-3-carboxamide (THP-3-carboxamide) scaffold represents a critical bioisosteric evolution from traditional nitrogen-containing heterocycles like piperidines and morpholines. While piperidine-3-carboxamides are ubiquitous in kinase and GPCR inhibitor design, they often carry liabilities related to basicity: high hERG affinity (cardiotoxicity risk), phospholipidosis, and poor blood-brain barrier (BBB) permeation due to protonation at physiological pH.

This guide objectively assesses the THP-3-carboxamide moiety as a novelty driver in lead optimization. By replacing the basic amine (


) with an ether oxygen (

), researchers can modulate lipophilicity (

) and electrostatic potential without significantly altering the vector of the carboxamide substituent, thereby retaining on-target potency while improving the ADMET profile.
Comparative Analysis: THP-3-carboxamide vs. Piperidine Analogues

The following comparison evaluates the THP-3-carboxamide core against the industry-standard Piperidine-3-carboxamide.

Table 1: Physicochemical & ADMET Performance Matrix
FeatureThis compound Piperidine-3-carboxamide Impact on Drug Design
Electronic Character Neutral Ether (Non-ionizable)Basic Amine (pKa ~9–10)THP eliminates "cation-trapping" in lysosomes.
hERG Liability Low High Basic nitrogen is a key pharmacophore for hERG channel blockade; THP removes this risk.
H-Bonding H-Bond Acceptor (Oxygen)H-Bond Donor/Acceptor (NH)THP requires a donor in the binding pocket; Piperidine can interact with backbone carbonyls.
Metabolic Stability Susceptible to oxidative metabolism at

-carbon
Susceptible to N-oxidation and N-dealkylationTHP often shows superior microsomal stability by avoiding N-oxide formation.
LogD (pH 7.4) Higher (Lipophilic)Lower (Ionized)THP improves passive permeability but may require solubilizing groups elsewhere.
Structural Logic & Bioisosterism

The transition from a piperidine to a tetrahydropyran (THP) is a classic bioisosteric replacement . The diagram below illustrates the decision logic and structural consequences of this modification.

Bioisostere_Logic Piperidine Piperidine Scaffold (Basic Amine) Issue Liabilities: 1. hERG Binding 2. Lysosomal Trapping 3. High Clearance Piperidine->Issue Causes Strategy Bioisosteric Replacement (N → O) Issue->Strategy Necessitates THP Tetrahydropyran Scaffold (Neutral Ether) Strategy->THP Generates Outcome Outcome: 1. Reduced hERG risk 2. Improved Permeability 3. Retained Vector THP->Outcome Results in

Figure 1: Decision logic for replacing piperidine with tetrahydropyran to mitigate basic amine liabilities.

Supporting Experimental Data: Case Studies
Case Study A: mTOR Inhibition (Kinase Selectivity)

Research into mTOR inhibitors has demonstrated that replacing a morpholine or piperidine hinge-binding motif with a dihydropyran or tetrahydropyran can maintain potency while altering selectivity profiles.[1]

  • Reference Compound: A standard morpholine-substituted pyrazolopyrimidine (mTOR

    
     nM).
    
  • THP Analogue: Substitution with the oxygen-containing pyran ring.

  • Result: The THP derivative maintained single-digit nanomolar potency (

    
     nM) but exhibited a 2-fold improvement in selectivity against PI3K
    
    
    
    due to subtle electronic repulsion changes in the ATP binding pocket [1].
Case Study B: Monoamine Transporter Inhibitors

In the development of triple reuptake inhibitors (SNDRIs), the regiochemistry of the THP ring is critical.

  • Data: 3-substituted THP derivatives often show distinct selectivity profiles compared to 4-substituted analogues. For example, extension at the 6-position of a 3-substituted THP ring improved affinity for the Dopamine Transporter (DAT) by 2-fold, whereas direct modification of the 3-carboxamide vector allowed for fine-tuning of Serotonin Transporter (SERT) selectivity [2].

Experimental Protocols

To validate the utility of THP-3-carboxamide derivatives in your own pipeline, follow these standardized protocols.

Protocol 1: Synthesis of the THP-3-Carboxamide Core

Objective: Construct the core scaffold with a handle for amide coupling.

  • Starting Material: Begin with dihydro-2H-pyran-3(4H)-one or 3-formyl-5,6-dihydro-2H-pyran .

  • Oxidation/Functionalization:

    • Step A: If starting from the aldehyde, perform a Pinnick oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene) to yield 3,6-dihydro-2H-pyran-3-carboxylic acid .

    • Step B: Hydrogenation (H₂, Pd/C, MeOH) reduces the double bond to yield the saturated tetrahydro-2H-pyran-3-carboxylic acid .

  • Amide Coupling:

    • React the carboxylic acid with the desired amine (

      
      ) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature for 4 hours.
      
    • Validation: Monitor by LC-MS for the

      
       peak. The amide bond formation is generally quantitative (>90% yield).
      
Protocol 2: Microsomal Stability Assay (Metabolic Validation)

Objective: Compare the intrinsic clearance (


) of the THP derivative vs. the piperidine analogue.
  • Preparation: Prepare 10 mM stock solutions of the Test Compound (THP) and Reference (Piperidine) in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Add ice-cold acetonitrile containing an internal standard (e.g., Warfarin) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    (
    
    
    ).
    • Success Criterion: THP derivative should show

      
       min (Low/Moderate Clearance).
      
Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase Start Start: 3-Formyl-DHP Oxidation Pinnick Oxidation (Yields Acid) Start->Oxidation Reduction Pd/C Hydrogenation (Saturates Ring) Oxidation->Reduction Coupling HATU Amide Coupling (Forms Carboxamide) Reduction->Coupling Microsomes Microsomal Stability (t=0 to 45 min) Coupling->Microsomes Purified Cmpd LCMS LC-MS/MS Analysis Microsomes->LCMS Data Compare CL_int (THP vs Piperidine) LCMS->Data

Figure 2: Integrated workflow for the synthesis and metabolic validation of THP-3-carboxamide derivatives.

References
  • Kaplan, J., et al. (2010).[1] Discovery of 3,6-dihydro-2H-pyran as a Morpholine Replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive Inhibitors of the Mammalian Target of Rapamycin (mTOR).[1] Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.[1]

  • Zhang, S., et al. (2006).[2] Design, Synthesis, and Preliminary SAR Study of 3- and 6-side-chain-extended Tetrahydro-Pyran Analogues of Cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine.[2] Bioorganic & Medicinal Chemistry, 14(11), 3953-3966.[2]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Burger's Medicinal Chemistry and Drug Discovery.

Sources

A Comparative Guide to the Reproducible Synthesis of Tetrahydro-2H-pyran-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tetrahydro-2H-pyran-3-carboxamide

The tetrahydropyran (THP) motif is a privileged scaffold in numerous biologically active molecules and functional materials. Substitution at the 3-position with a carboxamide group introduces a key functional handle for further molecular elaboration, making this compound a versatile intermediate. Its synthesis, while conceptually straightforward, presents several challenges in terms of reaction control, purification, and overall yield. This guide aims to provide researchers with a clear and comparative overview of viable synthetic routes, enabling an informed choice of methodology based on available resources, desired scale, and purity requirements.

Strategic Overview: A Two-Step Approach from a Commercially Available Precursor

A reproducible and scalable synthesis of this compound is most reliably achieved through a two-step sequence starting from the commercially available tetrahydro-2H-pyran-3-carboxylic acid. This approach bifurcates the synthetic challenge into two distinct and well-understood transformations:

  • Activation of the Carboxylic Acid: The hydroxyl group of the carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive intermediate.

  • Amination: The activated carboxylic acid derivative is then reacted with an ammonia source to form the desired primary amide.

This guide will compare two primary protocols based on this strategy:

  • Protocol A: Activation via an Acid Chloride Intermediate.

  • Protocol B: Direct Amidation using a Peptide Coupling Reagent.

The choice between these methods will depend on factors such as the scale of the reaction, sensitivity of the substrate to harsh conditions, and the desired purity of the final product.

Synthesis_Strategy cluster_0 Protocol A cluster_1 Protocol B Start Tetrahydro-2H-pyran-3-carboxylic Acid AcidChloride Acid Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Coupling Coupling Agent (e.g., EDC, HATU) Start->Coupling Activation Activated Activated Intermediate Product This compound Activated->Product NH₃ or NH₄OH AcidChloride->Activated Coupling->Activated

Caption: Overall synthetic strategy for this compound.

Comparative Analysis of Synthesis Protocols

This section details two distinct and reproducible methods for the synthesis of this compound. Each protocol is presented with a discussion of its advantages, disadvantages, and key experimental considerations.

Protocol A: Synthesis via an Acid Chloride Intermediate

This classic and robust method involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with an ammonia source.

Causality of Experimental Choices: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation as they produce gaseous byproducts that are easily removed. The subsequent amination is typically performed at low temperatures to control the exothermicity of the reaction and minimize side reactions. A base is often included in the amination step to neutralize the HCl generated.[1]

Advantages:

  • High reactivity of the acid chloride intermediate often leads to high yields.

  • The starting materials are relatively inexpensive and readily available.

  • The reaction progress is often visually apparent.

Disadvantages:

  • Acid chlorides are sensitive to moisture and require anhydrous reaction conditions.[1]

  • The use of reagents like thionyl chloride can generate corrosive HCl gas, requiring appropriate handling and safety precautions.

  • The reaction may not be suitable for substrates with acid-sensitive functional groups.

Experimental Protocol:

Step 1: Formation of Tetrahydro-2H-pyran-3-carbonyl chloride

  • To a stirred solution of tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS for the formation of the methyl ester.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is typically used in the next step without further purification.

Step 2: Formation of this compound

  • Dissolve the crude tetrahydro-2H-pyran-3-carbonyl chloride in anhydrous DCM (10 mL/g of starting acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of aqueous ammonia (2.0-3.0 eq, e.g., 28-30% solution) or bubble ammonia gas through the solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture vigorously at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS until the acid chloride is consumed.

  • Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel column chromatography to afford pure this compound.

Protocol B: Direct Amidation using a Carbodiimide Coupling Agent

This method avoids the isolation of a highly reactive intermediate by using a coupling agent to activate the carboxylic acid in situ for direct reaction with an ammonia source. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and practical choice.

Causality of Experimental Choices: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia. The addition of an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can further enhance the reaction rate and suppress side reactions, such as racemization in chiral substrates, by forming an activated ester. The reaction is typically carried out in a polar aprotic solvent like DMF or DCM to ensure the solubility of all components.

Advantages:

  • Milder reaction conditions compared to the acid chloride method.

  • Broader functional group tolerance.

  • The byproducts are generally water-soluble, facilitating purification.

Disadvantages:

  • Coupling reagents can be expensive, especially on a large scale.

  • Reactions may require longer reaction times to go to completion.

  • Potential for side reactions if the O-acylisourea intermediate is not efficiently trapped by the nucleophile.

Experimental Protocol:

  • To a stirred solution of tetrahydro-2H-pyran-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (15 mL/g of acid) at room temperature, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of aqueous ammonia (2.0 eq, e.g., 28-30% solution) or ammonium chloride (2.0 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Comparison and Characterization

Successful synthesis of this compound should be verified through standard analytical techniques. The expected data is summarized below.

ParameterProtocol A (Acid Chloride)Protocol B (Carbodiimide Coupling)
Typical Yield 75-90%65-85%
Purity (crude) Generally good, main impurity is starting acid if amination is incomplete.May contain unreacted starting materials and coupling agent byproducts.
Reaction Time 4-6 hours12-24 hours
Scalability Readily scalable, cost-effective for larger quantities.Can be more expensive for large-scale synthesis due to reagent costs.
Safety Concerns Generation of HCl gas, handling of moisture-sensitive reagents.Generally safer, although coupling agents can be sensitizers.

Expected Analytical Data for this compound:

  • ¹H NMR (400 MHz, CDCl₃) δ: 6.1-5.5 (br s, 2H, -CONH₂), 4.0-3.8 (m, 1H), 3.6-3.4 (m, 2H), 2.6-2.4 (m, 1H), 2.0-1.5 (m, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 176.0, 68.5, 67.0, 45.0, 28.0, 25.0.

  • IR (ATR) ν (cm⁻¹): 3350, 3180 (N-H stretch), 2950, 2850 (C-H stretch), 1650 (C=O stretch, Amide I), 1620 (N-H bend, Amide II), 1100 (C-O stretch).

  • Mass Spectrometry (ESI+): m/z 130.08 [M+H]⁺, 152.06 [M+Na]⁺.

Experimental_Workflow cluster_A Protocol A: Acid Chloride cluster_B Protocol B: Carbodiimide Coupling A1 Carboxylic Acid + SOCl₂/ (COCl)₂ A2 Acid Chloride Formation A1->A2 A3 Ammonia Addition A2->A3 A4 Workup & Purification A3->A4 Product Final Product: This compound A4->Product B1 Carboxylic Acid + EDC/HOBt B2 In situ Activation B1->B2 B3 Ammonia Source Addition B2->B3 B4 Workup & Purification B3->B4 B4->Product Start Starting Material: Tetrahydro-2H-pyran-3-carboxylic Acid Start->A1 Start->B1

Caption: Comparative experimental workflows for the synthesis.

Conclusion and Recommendations

Both presented protocols offer reliable and reproducible methods for the synthesis of this compound.

  • For large-scale synthesis and cost-effectiveness, Protocol A (Acid Chloride method) is recommended. The higher reactivity and lower cost of reagents make it an attractive option, provided that appropriate safety measures for handling corrosive and moisture-sensitive materials are in place.

  • For smaller-scale synthesis, especially when working with substrates containing sensitive functional groups, Protocol B (Carbodiimide Coupling) is the preferred method. Its milder conditions and simpler workup procedure can be advantageous, despite the higher cost of reagents.

Ultimately, the choice of protocol will be dictated by the specific needs and constraints of the research project. By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently select and execute a synthesis that is both efficient and reproducible.

References

  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Tetrahydro-2H-pyran-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 18729-21-0 Molecular Formula: C₆H₁₁NO₂ Chemical Family: Cyclic Ether / Primary Amide Primary Hazard Classification: Irritant (Inferred via SAR Analysis)[1][2]

Executive Safety Summary

Tetrahydro-2H-pyran-3-carboxamide is a functionalized heterocyclic building block used primarily in medicinal chemistry.[1][2] While specific toxicological data for this isomer is limited, Structure-Activity Relationship (SAR) analysis with its parent acid (Tetrahydro-2H-pyran-3-carboxylic acid, CAS 873397-34-3) and regioisomer (Tetrahydro-2H-pyran-4-carboxamide) dictates that it must be handled as a Skin, Eye, and Respiratory Irritant (H315, H319, H335) .[1][2]

Critical Directive: Treat this compound as a "Research Chemical of Unknown Toxicity." Do not handle on an open bench. All solid handling must occur within a certified chemical fume hood or a powder containment enclosure.[1][2]

Chemical Hazard Profile & Risk Analysis

The safety protocols below are derived from the chemical's functional groups. The tetrahydropyran ring confers ether-like solubility properties, while the carboxamide group introduces hydrogen-bonding capability, often resulting in a solid state with potential for static charge generation.[1][2]

Hazard CategoryClassification (GHS/Inferred)Mechanism of Risk
Inhalation STOT SE 3 (H335) Fine dusts from amides can severely irritate mucous membranes.[1][2]
Skin Contact Skin Irrit. 2 (H315) Amide linkage can cause contact dermatitis; lipophilic ether ring aids dermal absorption.[2]
Eye Contact Eye Irrit.[2] 2A (H319) Mechanical abrasion from crystals and chemical irritation to the cornea.[1][2]
Reactivity Stable / Combustible Compatible with most organics.[2] Incompatible with strong acids (ring opening risk) and strong oxidizers.[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix provides the specific technical requirements for PPE. Generic "lab safety" gear is insufficient without material specification.[1][2]

Protective Barrier Specifications
PPE ComponentMaterial / StandardTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm min) Why: Nitrile provides excellent resistance to the amide functionality and the ether ring.[1][2] Latex is permeable to many cyclic ethers and should be avoided.Protocol: Change gloves immediately upon splash contact.[1][2] Double-gloving is recommended if dissolving in penetrating solvents like DCM or DMSO.[1][2]
Eye Protection Chemical Safety Goggles Why: Safety glasses with side shields are minimum, but goggles are required if handling fine powder to prevent dust entry into the lacrimal duct.[2]
Respiratory N95 (if outside hood) Why: If weighing must occur outside a hood (not recommended), a fit-tested N95 or P100 respirator is mandatory to block particulate inhalation.[1][2]
Body Protection Lab Coat (Cotton/Poly Blend) Why: Synthetic blends offer slight fluid resistance.[2] Ensure cuffs are tucked under glove gauntlets to prevent wrist exposure.[1][2]

Operational Handling Protocol

This workflow ensures containment from storage to reaction, minimizing exposure risks.[1][2]

Phase 1: Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated). Amides can hydrolyze slowly if exposed to moisture and heat.[1][2]

  • Container: Keep in a tightly sealed glass vial with a PTFE-lined cap. Avoid storing in plastic bags for long periods as amides can leach plasticizers.[1][2]

Phase 2: Weighing & Transfer (The Critical Step)
  • Static Control: Primary amides often build static charge.[1][2] Use an anti-static gun or a polonium strip near the balance to prevent powder scattering.[1][2]

  • Vessel Selection: Weigh directly into the tared reaction flask or a glass weighing boat. Avoid plastic weighing boats which exacerbate static.[1][2]

Phase 3: Solubilization
  • Solvent Choice: Soluble in polar organic solvents (Methanol, DMSO, DMF, Dichloromethane).[1][2] Sparingly soluble in non-polar alkanes (Hexanes).[1][2]

  • Exotherm Check: Dissolution is generally endothermic or neutral; however, always add solvent to the solid slowly.[2]

Workflow Visualization

HandlingProtocol Storage 1. Cold Storage (2-8°C, Desiccated) Equilibration 2. Thermal Equilibration (Warm to RT before opening) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Fume Hood) Use Anti-static Gun Equilibration->Weighing Open in Hood Reaction 4. Reaction Setup Dissolve in Polar Solvent Weighing->Reaction Transfer Solid Waste 5. Disposal (Non-Halogenated Organic) Reaction->Waste Post-Experiment

Figure 1: Operational workflow for handling hygroscopic/irritant amides to prevent hydrolysis and exposure.

Emergency Response & Spill Management

Self-Validating Cleanup System: The cleanup protocol relies on the compound's solubility profile.[1][2] Since this compound is an organic solid, water alone is ineffective for cleaning tools but effective for final surface decontamination.[1][2]

Spill Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution (Solvent) Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper Liquid->ActionLiquid Clean Final Wash: Soap + Water (Amides are water-soluble) ActionSolid->Clean ActionLiquid->Clean

Figure 2: Decision logic for spill remediation based on physical state.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1][2] Hold eyelids open. The amide can cause stinging; do not rub.[1][2]

  • Skin Contact: Wash with soap and water.[1][2] Do not use alcohol or acetone, as these solvents may increase skin permeability to the compound.[1][2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs (reactive airway), seek medical attention.

Waste Disposal & Deactivation[2]

Regulatory Compliance: Dispose of as Hazardous Chemical Waste .[1][2] Do not flush down the drain.[1][2]

  • Solid Waste: Place contaminated gloves, weighing boats, and paper towels into a "Solid Hazardous Waste" bin.[1][2]

  • Liquid Waste:

    • If dissolved in Methanol/Ethanol/DMSO : Dispose in Non-Halogenated Organic Waste .[1][2]

    • If dissolved in DCM/Chloroform : Dispose in Halogenated Organic Waste .[1][2]

  • Container Disposal: Rinse the empty glass vial with methanol three times.[1][2] Collect the rinsate in the organic waste stream.[1][2] Defaced glass vials can then be discarded in glass trash.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16767361, Tetrahydro-2H-pyran-3-carboxylic acid. (Parent Acid Safety Profile). Retrieved from [Link]

  • BuyersGuideChem. this compound (CAS 18729-21-0) Properties. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Amides and Organic Synthesis Intermediates. Retrieved from [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tetrahydro-2H-pyran-3-carboxamide
Reactant of Route 2
Reactant of Route 2
tetrahydro-2H-pyran-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.